ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate CAS number
An In-Depth Technical Guide to Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Novel Pyrazoles Molecular Prof...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Pyrazoles
Molecular Profile and Physicochemical Properties
The target molecule, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, combines the rigid, electron-rich pyrazole core with a flexible, lipophilic butanoate side chain. The chloro and dimethyl substitutions on the pyrazole ring further modulate its electronic and steric properties, which can significantly influence its interaction with biological targets.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Source/Method
Molecular Formula
C₁₁H₁₇ClN₂O₂
-
Molecular Weight
244.72 g/mol
-
Appearance
Colorless to pale yellow oil or low melting solid
Analogy to similar N-alkylated pyrazoles
Boiling Point
>250 °C (estimated)
Extrapolation from related structures
Solubility
Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water
General properties of similar esters
LogP
~3.5 (estimated)
Computational prediction based on structure
Note: The properties listed are estimations based on the chemical structure and data from similar compounds, pending experimental verification.
Synthesis and Mechanistic Considerations
The synthesis of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate can be logically approached through the N-alkylation of the 4-chloro-3,5-dimethyl-1H-pyrazole core. This is a common and versatile method for functionalizing pyrazoles.[4][5][6]
Starting Materials
4-chloro-3,5-dimethyl-1H-pyrazole (CAS: 15953-73-8): This key intermediate can be synthesized via the chlorination of 3,5-dimethylpyrazole.[7][8][9][10]
Ethyl 2-bromobutanoate (CAS: 533-68-6): A commercially available or readily synthesized alkylating agent. Its synthesis typically involves the bromination of butanoic acid followed by Fischer esterification with ethanol.
Proposed Synthetic Pathway: N-Alkylation
The most direct route involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with ethyl 2-bromobutanoate in the presence of a suitable base. The choice of base and solvent is critical to ensure deprotonation of the pyrazole nitrogen and to facilitate the nucleophilic substitution reaction.
Caption: Proposed synthesis of the target compound via N-alkylation.
Detailed Experimental Protocol (Representative)
Preparation: To a solution of 4-chloro-3,5-dimethyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq).
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole.
Addition of Alkylating Agent: Add ethyl 2-bromobutanoate (1.1 eq) dropwise to the reaction mixture.
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Insights and Regioselectivity
A critical consideration in the N-alkylation of unsymmetrical pyrazoles is regioselectivity. The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can potentially occur at either position. In the case of 3,5-disubstituted pyrazoles, the electronic and steric effects of the substituents at these positions are key determinants of the alkylation site. For 4-chloro-3,5-dimethyl-1H-pyrazole, the two nitrogen atoms are in similar steric environments. However, subtle electronic differences may favor the formation of one regioisomer over the other. It is crucial to characterize the final product thoroughly using techniques like NMR spectroscopy to confirm the position of the butanoate substituent.
Potential Applications in Drug Discovery
Functionalized pyrazoles are a rich source of biologically active compounds with a wide array of therapeutic applications.[2][3][11] The structural motifs present in ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate suggest several promising avenues for investigation.
Anti-inflammatory Agents: Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Anticancer Therapeutics: The pyrazole core is found in several kinase inhibitors used in cancer therapy. The substituents on the target molecule could be tailored to target specific kinases involved in oncogenic signaling pathways.
Antimicrobial and Antifungal Agents: The heterocyclic nature of the pyrazole ring makes it a promising scaffold for the development of new antimicrobial and antifungal drugs.[11]
Agrochemicals: Pyrazole derivatives have also found use as herbicides and insecticides.[1][3]
A Technical Guide to the Spectral Analysis of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Preamble: Navigating the Known and the Predicted in Chemical Analysis In the landscape of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. This guide focuses on...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: Navigating the Known and the Predicted in Chemical Analysis
In the landscape of chemical research and drug development, the comprehensive characterization of novel molecules is paramount. This guide focuses on the spectral analysis of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, a compound of interest within the broader class of pyrazole derivatives, which are known for their diverse biological activities.[1][2][3] It is important to note that as of the writing of this guide, a complete set of publicly available, experimentally-derived spectral data (NMR, IR, MS) for this specific molecule is not available.
Therefore, this document serves a dual purpose. First, it provides a robust, detailed framework of the methodologies and protocols required to obtain high-quality spectral data for this and similar compounds. Second, it presents a comprehensive, predicted spectral analysis based on established principles of spectroscopy and data from structurally analogous compounds.[4][5][6] This predictive approach allows us to anticipate the spectral features of the molecule, providing a valuable benchmark for researchers who may synthesize and characterize this compound in the future.
This guide is structured to provide not just the "what" but the "why" – delving into the causal relationships between molecular structure and spectral output. By doing so, we aim to equip the reader with a deeper understanding of the principles of spectral interpretation, fostering a more intuitive and expert approach to chemical characterization.
Molecular Structure and its Spectroscopic Implications
The first step in any spectral analysis is a thorough understanding of the molecule's structure. The key structural features of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate are illustrated below. Each of these features will give rise to characteristic signals in the various spectra we will discuss.
Caption: Molecular structure of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. We will predict the ¹H and ¹³C NMR spectra for our target compound.
Experimental Protocol: NMR Spectroscopy
The following is a standard protocol for obtaining high-quality NMR spectra.
Caption: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is based on the analysis of chemical environments and spin-spin coupling.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~4.5-4.8
Triplet
1H
N-CH-
The methine proton is alpha to the nitrogen of the pyrazole ring and the carbonyl group, leading to a downfield shift. It will be split by the adjacent CH₂ group.
~4.2
Quartet
2H
O-CH₂-CH₃
The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split by the neighboring methyl group.
~2.3
Singlet
3H
Pyrazole-CH₃
Methyl groups on the pyrazole ring typically appear as singlets in this region.[5]
~2.2
Singlet
3H
Pyrazole-CH₃
The two methyl groups on the pyrazole ring are in slightly different electronic environments and may have slightly different chemical shifts.
~2.0-2.2
Multiplet
2H
-CH-CH₂-CH₃
The methylene protons of the butanoate chain will be a complex multiplet due to splitting by both the methine and the terminal methyl group.
~1.2
Triplet
3H
O-CH₂-CH₃
The terminal methyl group of the ethyl ester will be a triplet due to coupling with the adjacent methylene group.
~0.9
Triplet
3H
-CH₂-CH₃
The terminal methyl group of the butanoate chain will be a triplet due to coupling with the adjacent methylene group.
Note: Chemical shifts are referenced to TMS at 0 ppm in CDCl₃.[7]
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is based on the electronic environment of each carbon atom.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~170
C=O
The carbonyl carbon of the ester is highly deshielded.
~148
Pyrazole C3/C5
The carbon atoms of the pyrazole ring attached to nitrogen atoms are deshielded.[2]
~140
Pyrazole C3/C5
~105
Pyrazole C4
The chlorinated carbon of the pyrazole ring will be shifted downfield.
~61
O-CH₂-CH₃
The carbon of the ethyl ester adjacent to the oxygen is deshielded.
~55
N-CH-
The methine carbon attached to the nitrogen is deshielded.
~28
-CH-CH₂-CH₃
Aliphatic methylene carbon.
~14
O-CH₂-CH₃
Aliphatic methyl carbon of the ethyl ester.
~13
Pyrazole-CH₃
The methyl carbons on the pyrazole ring.
~11
-CH₂-CH₃
Aliphatic methyl carbon of the butanoate chain.
Note: Chemical shifts are referenced to TMS at 0 ppm in CDCl₃.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a solid or oil is using an Attenuated Total Reflectance (ATR) accessory.
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
Sample Application: Place a small amount of the sample directly onto the ATR crystal.
Data Acquisition: Lower the press and apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
Cleaning: Clean the ATR crystal thoroughly after analysis.
Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale
~2950-2850
C-H stretch
Aliphatic
Characteristic of the methyl and methylene groups in the butanoate and ethyl ester moieties.
~1735
C=O stretch
Ester
A strong, sharp absorption is expected for the ester carbonyl group.[8]
~1550
C=N stretch
Pyrazole ring
Characteristic stretching vibration for the C=N bond within the pyrazole ring.[1]
~1460
C-H bend
Aliphatic
Bending vibrations of the methyl and methylene groups.
~1250-1050
C-O stretch
Ester
Strong absorptions corresponding to the C-O single bonds of the ester.
~800
C-Cl stretch
Aryl-Cl
A moderate absorption is expected for the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Experimental Protocol: Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for a volatile compound like this.
The predicted mass spectrum is based on the likely fragmentation pathways of the molecule upon electron ionization.
Molecular Ion (M⁺): The molecular weight of C₁₂H₁₉ClN₂O₂ is 258.11 g/mol . We would expect to see a molecular ion peak at m/z 258. Due to the presence of chlorine, an M+2 peak at m/z 260 with approximately one-third the intensity of the M⁺ peak is also expected, which is a characteristic isotopic signature of chlorine.
Key Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate.
Predicted Data Table:
m/z
Predicted Fragment
Identity
258/260
[C₁₂H₁₉ClN₂O₂]⁺
Molecular Ion (M⁺)
213/215
[C₁₀H₁₄ClN₂O]⁺
Loss of ethoxy radical (-OC₂H₅)
185/187
[C₉H₁₄ClN₂]⁺
Loss of the entire ester group (-COOC₂H₅)
143/145
[C₆H₈ClN₂]⁺
Pyrazole ring with one carbon from the side chain
125/127
[C₅H₆ClN₂]⁺
4-chloro-3,5-dimethyl-1H-pyrazole cation
73
[C₄H₉O₂]⁺
Ethyl butanoate fragment
45
[OC₂H₅]⁺
Ethoxy cation
29
[C₂H₅]⁺
Ethyl cation
Conclusion and Future Outlook
This technical guide provides a comprehensive, albeit predictive, spectral analysis of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate. The detailed protocols and interpreted predictions herein offer a solid foundation for any researcher undertaking the synthesis and characterization of this molecule. The true value of this guide will be realized when experimental data is acquired and can be compared against these predictions. Such a comparison will not only validate the structure of the synthesized compound but also provide deeper insights into the subtle electronic and steric effects that govern its spectroscopic behavior. It is our hope that this guide will serve as a valuable resource, accelerating the pace of research and development in the vital field of medicinal chemistry.
References
Structure of (E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Zhang, D., Zhang, X., & Guo, L. (2009). (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanoacrylate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o763–o764.
Electronic Supplementary Information Synthesis, characterization and structures of 2-(3,5-dimethylpyrazol-1- yl)ethylseleno derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). PMC.
Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. (n.d.). Der Pharma Chemica. Retrieved from [Link]
Butanoic acid, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). MDPI.
Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620.
Novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones: Solvent-free synthesis and antimicrobial, antioxidant and UV-mediated DNA damage protective activity studies. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. (2019). E-RESEARCHCO. Retrieved from [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Retrieved from [Link]
Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience.
Simulation of IR Spectra of Some Organic Compounds-A Review. (2013). IOSR Journal. Retrieved from [Link]
1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. (2021). MDPI.
Solubility Profiling and Optimization of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate: A Technical Guide
Executive Summary In early-stage drug discovery and agrochemical development, the physicochemical profiling of synthetic building blocks is a critical bottleneck. Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug discovery and agrochemical development, the physicochemical profiling of synthetic building blocks is a critical bottleneck. Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (Formula: C₁₁H₁₇ClN₂O₂; MW: 244.72 g/mol ) represents a class of highly lipophilic, non-ionizable pyrazole esters. Due to its specific functional group architecture, this compound exhibits excellent solubility in polar aprotic and organic solvents but suffers from practically zero aqueous solubility.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. Here, we dissect the structural causality behind this compound's solvation thermodynamics, provide self-validating experimental workflows for kinetic and thermodynamic solubility determination, and outline formulation strategies to overcome its inherent hydrophobicity.
Part 1: Structural Determinants of Solubility (The Causality)
To accurately measure and optimize the solubility of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, one must first understand the thermodynamic forces dictated by its molecular structure[1].
The 4-Chloro-3,5-dimethylpyrazole Core: The pyrazole ring is heavily substituted. The chlorine atom at the C4 position significantly drives up the partition coefficient (LogP) by increasing the molecular volume and polarizability without adding hydrogen bond capacity. The methyl groups at C3 and C5 create steric hindrance around the pyrazole nitrogens, effectively shielding them from acting as efficient hydrogen bond acceptors in aqueous media.
The Ethyl Butanoate Backbone: The ester linkage provides rotational flexibility and acts as a weak hydrogen bond acceptor. However, the aliphatic butanoate chain and the ethyl terminal group contribute purely to hydrophobic bulk.
Lack of Ionizable Centers: Unlike pyrazole-acetic acid derivatives, this esterified compound lacks a titratable proton (pKa) within the physiological pH range (pH 1–10). Consequently, its solubility is pH-independent . Solubilization cannot be achieved via simple salt formation or pH adjustment; it relies entirely on overcoming the high energetic penalty of cavity formation in water.
Part 2: Experimental Workflows for Solubility Determination
Because this compound is highly lipophilic, standard visual solubility assessments are prone to error. Diluting a DMSO stock into an aqueous buffer often results in metastable supersaturation or the formation of sub-visible nano-aggregates[2]. To build a self-validating data package, we must employ two distinct methodologies: Kinetic Solubility (for high-throughput early screening) and Thermodynamic Solubility (the gold standard for lead optimization).
Workflow comparing kinetic and thermodynamic solubility assessment for pyrazole esters.
Protocol A: Kinetic Solubility via Laser Nephelometry
Kinetic solubility measures the concentration at which a pre-dissolved compound begins to precipitate when introduced into an aqueous environment. For lipophilic pyrazoles, 3 is required to detect the Tyndall effect of sub-visible colloidal aggregates[3].
Step-by-Step Methodology:
Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.
Serial Dilution: In a 96-well or 384-well microtiter plate, perform a 1:2 serial dilution of the stock using DMSO.
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a separate read-plate (final DMSO concentration = 1.0% v/v).
Incubation: Seal the plate and incubate at 25°C for 2 hours to allow metastable aggregates to form.
Nephelometric Readout: Scan the plate using a laser nephelometer (e.g., BMG Nephelostar Plus). Plot the scattered light intensity (NTU) against concentration. The "kick-off" point (intersection of the baseline and the scattering curve) represents the kinetic solubility limit[2].
Protocol B: Thermodynamic Solubility via the Shake-Flask Method
Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the solution. Due to the high lattice energy and low aqueous solvation energy of the chloro-dimethyl pyrazole core, dissolution kinetics are exceptionally slow. A minimum of 24–72 hours is required to prevent underestimating the solubility[4].
Step-by-Step Methodology:
Solid Addition: Add an excess of solid ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (approx. 2–5 mg) into a sealed 2 mL glass HPLC vial[5].
Solvent Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4, FaSSIF, or PEG400).
Equilibration: Place the vials on an orbital shaker set to 400 rpm at a controlled temperature (25°C or 37°C) for 48 to 72 hours[5].
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter (avoid nylon or cellulose, as the lipophilic compound will exhibit high non-specific binding to the membrane).
Quantification: Dilute the supernatant appropriately in mobile phase and quantify using 5 against a pre-validated external calibration curve (prepared in 50:50 Acetonitrile:Water)[5].
Part 3: Data Presentation
The following tables synthesize the physicochemical parameters and the expected solubility profile of the compound based on its structural class.
Table 1: Physicochemical Parameters
Parameter
Value / Estimate
Causality / Impact on Solvation
Molecular Weight
244.72 g/mol
Moderate size; favorable for membrane permeability.
cLogP (Estimated)
3.5 – 4.2
High lipophilicity driven by the chloro and methyl groups; dictates poor aqueous solubility.
H-Bond Donors (HBD)
0
Inability to donate protons to water molecules, severely limiting aqueous hydration shells.
H-Bond Acceptors (HBA)
4
Weak acceptance primarily from the ester carbonyl and pyrazole nitrogens.
Topological Polar Surface Area
~38 Ų
Highly hydrophobic surface area; ideal for lipid partitioning but detrimental to dissolution in polar media.
Table 2: Representative Thermodynamic Solubility Profile (Equilibrium at 25°C)
Strong dipole-dipole interactions; standard vehicle for stock solutions.
Ethanol / Methanol
> 30 mg/mL
Favorable interactions with the ester moiety; disrupts crystal lattice.
PEG 400
~ 15 - 25 mg/mL
Cosolvent effect; lowers dielectric constant of the bulk medium.
FaSSIF (pH 6.5)
~ 50 - 100 µg/mL
Micellar encapsulation by bile salts (taurocholate/lecithin) enhances apparent solubility.
Part 4: Formulation and Solubilization Strategies
Because ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate cannot be solubilized via pH manipulation, we must rely on modifying the solvent environment or utilizing colloidal delivery systems.
For in vivo or complex in vitro assays, micellar solubilization using non-ionic surfactants (e.g., Tween-80, Cremophor EL) is the most effective strategy. The hydrophobic pyrazole-ester partitions into the lipophilic core of the micelle, effectively masking it from the aqueous bulk phase.
Micellar solubilization strategy for highly lipophilic, non-ionizable APIs.
For optimal formulation, a Self-Microemulsifying Drug Delivery System (SMEDDS) is recommended. A standard starting vehicle would consist of 10% Ethanol (to break the crystal lattice), 40% PEG400 (as a cosolvent), and 50% Tween-80 (as the surfactant). The compound is dissolved in this pre-concentrate, which spontaneously forms a microemulsion upon dilution in aqueous media.
References
Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) . National Institutes of Health (PMC). Available at:[Link]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter . Dissolution Technologies. Available at:[Link]
3.7. Determination of Thermodynamic Solubility . Bio-protocol. Available at:[Link]
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry (ACS). Available at:[Link]
Solubility Determination of Chemicals by Nephelometry . JRC Publications Repository. Available at:[Link]
chiral separation of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate enantiomers
An In-Depth Guide to the Chiral Separation of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate Enantiomers via High-Performance Liquid Chromatography (HPLC) Introduction: The Imperative of Enantiomeric Purity In...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Chiral Separation of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate Enantiomers via High-Performance Liquid Chromatography (HPLC)
Introduction: The Imperative of Enantiomeric Purity
In modern pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[1] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while its counterpart (the distomer) could be inactive, less active, or even contribute to adverse effects.[2] Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the separation and individual evaluation of enantiomers for chiral drug candidates.[1][3][4]
The subject of this guide, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, belongs to the pyrazole class of N-heterocycles. Pyrazole scaffolds are prevalent in a vast array of biologically active compounds, demonstrating activities ranging from anti-inflammatory to herbicidal.[5] The presence of a stereocenter in the butanoate chain of this molecule mandates the development of a robust analytical method to resolve and quantify its enantiomers. This document, intended for researchers and drug development professionals, provides a comprehensive framework for achieving this separation using High-Performance Liquid Chromatography (HPLC), the gold standard for chiral analysis.[2]
Part 1: The Foundation of Chiral Recognition
The direct separation of enantiomers by HPLC is most commonly achieved using a Chiral Stationary Phase (CSP).[3] These phases create a chiral environment within the column, enabling differential interactions with the two enantiomers. For heterocyclic compounds like pyrazole derivatives, polysaccharide-based CSPs have proven to be exceptionally effective.[6][7]
Mechanism of Separation on Polysaccharide-Based CSPs
CSPs derived from cellulose or amylose, such as cellulose tris(3,5-dichlorophenylcarbamate), function by creating a complex three-dimensional structure. The polysaccharide backbone forms a helical groove, and the derivatized carbamate groups provide sites for intermolecular interactions. Enantiomeric recognition arises from a combination of forces:[8][9]
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the ester carbonyl, pyrazole nitrogens) and the carbamate moieties of the CSP.
π-π Stacking: Interactions between the aromatic pyrazole ring of the analyte and the phenyl groups on the CSP.
Dipole-Dipole Interactions: Occur between polar bonds in the analyte and the CSP.
Steric Hindrance (Inclusion): One enantiomer fits more snugly or favorably into the chiral groove of the CSP than the other, leading to a difference in retention time.
The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, thus enabling separation.[1]
Figure 2: Workflow for Chiral Method Development Screening.
Part 3: Detailed Application Protocol
This section presents a robust starting protocol for the chiral separation of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate. This method is based on conditions frequently successful for pyrazole derivatives on a cellulose-based CSP in normal phase mode.
[7][8]
Instrumentation and Materials
HPLC System: A standard analytical HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
Chiral Column: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm silica gel, 250 x 4.6 mm.
Chemicals: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic standard of the target analyte.
Sample Vials and Filters: Amber glass vials and 0.45 µm PTFE syringe filters.
Protocol Steps
Mobile Phase Preparation:
Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume (v/v) ratio.
Degas the mobile phase thoroughly using sonication or vacuum filtration before use.
Standard and Sample Preparation:
Racemic Standard (1 mg/mL): Accurately weigh ~10 mg of the racemic analyte and dissolve it in 10 mL of the mobile phase.
Analytical Sample: Dissolve the sample in the mobile phase to achieve a similar concentration.
Filter all solutions through a 0.45 µm syringe filter into an HPLC vial before placing it in the autosampler.
[8]
Chromatographic Analysis:
Set up the HPLC system with the conditions outlined in Table 1.
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 20-30 column volumes).
[8] * Perform a blank injection (mobile phase) to ensure no system contamination.
Inject the racemic standard to determine the retention times of the enantiomers and verify system suitability (e.g., resolution, peak shape).
Proceed with injecting the analytical samples.
Table 1: Recommended Chromatographic Conditions
Parameter
Recommended Setting
Rationale
Column
Cellulose tris(3,5-dichlorophenylcarbamate), 250 x 4.6 mm, 5 µm
Proven broad selectivity for heterocyclic compounds. [8]
Mobile Phase
n-Hexane / Isopropanol (90:10, v/v)
Standard starting condition for normal phase chiral separations. [3][8]
Flow Rate
1.0 mL/min
Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.
25 °C
Provides good reproducibility; can be adjusted for optimization. [8]
Identify the two enantiomer peaks in the chromatogram based on the retention times from the standard injection.
Calculate the resolution (Rs) between the two peaks. A baseline separation is generally considered to be achieved when Rs ≥ 1.5.
[8] * Determine the percentage of each enantiomer in the sample by integrating the peak areas.
Part 4: Method Optimization and Troubleshooting
If the initial conditions in Table 1 do not yield adequate separation (Rs < 1.5), a logical optimization process should be followed.
Table 2: Optimization Strategies
Observation
Potential Cause
Recommended Action
No Separation (Co-elution)
Insufficient interaction difference between analyte and CSP.
1. Change the alcohol modifier from IPA to Ethanol (EtOH).2. Switch to the complementary amylose-based CSP.3. Switch to Polar Organic (PO) mode (e.g., 100% MeOH). [8]
Poor Resolution (Rs < 1.5)
Selectivity is too low or efficiency is poor.
1. Decrease the percentage of alcohol (e.g., from 10% to 5%) to increase retention and potentially selectivity.2. Lower the column temperature (e.g., to 15 °C) to enhance interaction differences.<[10]br>3. Reduce the flow rate (e.g., to 0.5 mL/min) to improve efficiency. [10]
Poor Peak Shape (Tailing)
Secondary ionic interactions.
Add a small amount of an acidic or basic modifier. For the pyrazole nitrogen, 0.1% Diethylamine (DEA) may improve peak shape for basic analytes. For acidic impurities, 0.1% Trifluoroacetic Acid (TFA) can be used. [3]
Retention Time Too Long
Strong interaction with the CSP.
Increase the percentage of the alcohol modifier (e.g., from 10% to 15% or 20%).
Example Data Presentation
After optimization, the performance of the final method should be documented clearly.
Table 3: Example Performance Data for Optimized Method
Parameter
Value
Retention Time 1 (t₁)
8.5 min
Retention Time 2 (t₂)
10.2 min
Selectivity (α)
1.20
Resolution (Rs)
2.1
Enantiomer 1 Area %
50.1%
Enantiomer 2 Area %
49.9%
Calculations: α = (t₂ - t₀) / (t₁ - t₀); Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₀ is the void time and w is the peak width at the base.
Conclusion
The chiral separation of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is readily achievable using HPLC with polysaccharide-based chiral stationary phases. A systematic screening approach, beginning with cellulose and amylose-based columns under normal phase conditions, provides a high probability of initial success. Subsequent optimization of the mobile phase composition, temperature, and flow rate allows for the fine-tuning of the separation to achieve baseline resolution (Rs ≥ 1.5), ensuring accurate and reliable quantification of the enantiomers. This robust analytical methodology is essential for meeting the regulatory and scientific demands of modern chemical and pharmaceutical development.
References
Benchchem. (n.d.). Application Notes and Protocols for Chiral HPLC using Cellulose tris(3,5-dichlorophenylcarbamate).
Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
Al-Majnoun, F. I., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications.
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
Supelco. (n.d.). Strategies for Chiral HPLC Method Development.
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
Encyclopedia of Chromatography. (n.d.). Chiral Drug Separation.
Loh, W.-S., et al. (2010). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
Perjési, P., & Kocsis, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]
Oriental Journal of Chemistry. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
Application Notes & Protocols: Herbicidal Activity Screening of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Introduction The pyrazole scaffold is a privileged structure in modern agrochemical research, forming the core of numerous commercial pesticides.[1][2] Pyrazole derivatives, in particular, have yielded highly effective h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The pyrazole scaffold is a privileged structure in modern agrochemical research, forming the core of numerous commercial pesticides.[1][2] Pyrazole derivatives, in particular, have yielded highly effective herbicides, many of which function as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4][5] HPPD is a critical enzyme in the tyrosine degradation pathway, essential for plastoquinone and tocopherol biosynthesis. Inhibition of this enzyme ultimately disrupts carotenoid synthesis, leading to the photooxidation of chlorophyll and characteristic bleaching symptoms in susceptible plants.[6][7]
This document provides a comprehensive, field-proven guide for researchers and scientists to systematically evaluate the herbicidal potential of the novel compound, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate. The protocols detailed herein are designed as a self-validating system, progressing from rapid in vitro screens to more complex whole-plant greenhouse assays, and culminating in quantitative dose-response analysis to determine herbicidal potency. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.
Overall Experimental Workflow
The evaluation of a novel herbicidal candidate follows a structured, multi-stage process. This workflow ensures that only the most promising compounds advance to more resource-intensive testing, optimizing efficiency and generating robust, reproducible data.
Caption: High-level workflow for herbicidal activity screening.
PART 1: In Vitro Herbicidal Activity Assay (Agar-Based Method)
Scientific Rationale: This initial protocol serves as a rapid and cost-effective high-throughput screen.[8] By evaluating the compound's effect on seed germination and early seedling growth in a controlled in vitro environment, we can quickly eliminate inactive compounds and prioritize promising candidates for further study.[9][10] This method uses minimal compound and resources while providing foundational data on phytotoxicity.
Target Weed Species: A standard panel should include representative monocot (grassy) and dicot (broadleaf) weeds.
Prepare a 10,000 mg/L (1%) stock solution of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate by dissolving 100 mg of the compound in 10 mL of a suitable solvent like acetone or N,N-dimethylformamide (DMF).
Create a series of working solutions (e.g., 1, 10, 50, 100, 250 mg/L) by serial dilution of the stock solution with distilled water containing 0.1% (v/v) Tween-80. The surfactant is crucial for ensuring homogeneity of the compound in the aqueous solution.
Negative Control: Prepare a solution containing only the solvent and Tween-80 at the same concentration as the highest-rate test solution.
Positive Control: Prepare a solution of a commercial herbicide with a known mode of action (e.g., Mesotrione at 10 mg/L) to validate the assay's sensitivity.[9]
Assay Setup:
Place two layers of sterile filter paper into 90 mm Petri dishes.
Pipette 5 mL of the respective test or control solution onto the filter paper, ensuring it is fully saturated.
Carefully place 10-15 seeds of a single weed species onto the moistened paper in each dish.
Seal the Petri dishes with paraffin film to maintain humidity. Each treatment and control should be performed in triplicate.[9]
Incubation and Evaluation:
Place the dishes in a growth chamber set to 25°C with a 14/10-hour light/dark cycle.
After 7 days, measure the root length and shoot length of the germinated seedlings.
Calculate the percent inhibition for both root and shoot growth relative to the negative control using the formula:
Scientific Rationale: Moving from an in vitro system to whole plants grown in soil is a critical step. Greenhouse assays provide a more realistic assessment of a compound's herbicidal efficacy, accounting for factors like soil interaction, plant uptake, and metabolism. We evaluate two distinct application methods: pre-emergence and post-emergence.
Protocol 2: Pre-Emergent Herbicidal Activity
Causality: This protocol assesses the compound's ability to control weeds before they emerge from the soil.[14] An effective pre-emergent herbicide must remain stable and bioavailable in the upper soil layer to be absorbed by germinating seeds or emerging shoots and roots.[15][16] This is a key characteristic for herbicides used in "weed and feed" or early-season soil applications.
Protocol 2: Step-by-Step Methodology
Plant Preparation:
Fill 10 cm plastic pots with a standard greenhouse potting mix (e.g., loam, peat, and sand in a 2:1:1 ratio).
Sow approximately 20-30 seeds of each target weed species about 1 cm deep in separate pots.
Herbicide Application:
Use a calibrated laboratory track sprayer to apply the solutions evenly to the soil surface of the pots.
An untreated set of pots serves as the negative control.
Growth and Evaluation:
After treatment, water the pots lightly (approx. 5 mm) to incorporate the herbicide into the top layer of soil, which is necessary for activation.[15]
Maintain the pots in a greenhouse with controlled conditions (25-28°C, >60% relative humidity, 16-hour photoperiod).
After 21 days, count the number of emerged plants in each pot and visually assess for any signs of phytotoxicity (stunting, chlorosis).[17]
For a more quantitative measure, harvest the above-ground biomass, and record the fresh weight.
Calculate the percent inhibition based on the reduction in emergence or fresh weight compared to the untreated control.
Protocol 3: Post-Emergent Herbicidal Activity
Causality: This protocol evaluates the compound's efficacy when applied directly to the foliage of established weeds.[14] This is the most common application method for controlling existing weed infestations. The compound must be able to penetrate the leaf cuticle, translocate within the plant (if systemic), and reach its target site to be effective.[18]
Protocol 3: Step-by-Step Methodology
Plant Preparation:
Sow weed seeds in pots as described above and grow them in the greenhouse until they reach the 2-4 true leaf stage.[19] This is a stage of active growth where plants are generally more susceptible to herbicides.
Thin the seedlings to achieve a uniform number (e.g., 5-10 plants) per pot before treatment.
Herbicide Application:
Prepare spray solutions at the same rates as the pre-emergent test (75, 150, 300, 600 g a.i./ha). For foliar application, the inclusion of a non-ionic surfactant (e.g., 0.2% v/v Tween-80) is mandatory to enhance spray retention and leaf penetration.[14]
Using a calibrated laboratory track sprayer, apply the solutions to the plant foliage until runoff. Ensure complete and uniform coverage.
Treat a control group with a blank solution (water + surfactant).
Growth and Evaluation:
Return the pots to the greenhouse.
Visually assess herbicidal injury at 3, 7, 14, and 21 days after treatment (DAT). Use a rating scale where 0% = no effect and 100% = complete plant death.[17][20] Note specific symptoms like chlorosis (yellowing), necrosis (tissue death), and stunting.
At 21 DAT, harvest the above-ground biomass and measure the fresh weight to quantify the growth inhibition relative to the untreated control.
Data Presentation: Greenhouse Screening (Post-Emergence Example)
Application Rate (g a.i./ha)
Weed Species
Visual Injury at 21 DAT (%)
Fresh Weight Reduction (%)
Observed Symptoms
150
D. sanguinalis
80
75
Stunting, mild chlorosis
150
A. retroflexus
95
92
Severe bleaching, necrosis
300
D. sanguinalis
90
88
Severe stunting, necrosis
300
A. retroflexus
100
100
Complete death
Note: Data are representative examples. The observation of "bleaching" is a key indicator for a potential HPPD-inhibiting mechanism of action.[4]
PART 3: Quantitative Analysis and Mechanism Insight
Dose-Response and ED₅₀ Determination
Scientific Rationale: A single-dose screening provides a qualitative measure of activity. To accurately quantify the potency of the herbicide, a dose-response study is essential. This allows for the calculation of the Effective Dose, 50% (ED₅₀), which is the dose required to produce a 50% herbicidal effect (e.g., 50% reduction in biomass).[21] The ED₅₀ is a critical metric for comparing the potency of different compounds.[22]
Protocol 4: Step-by-Step Methodology
Dose Selection: Based on the results of the initial greenhouse screens, select a weed species that showed high sensitivity. Choose a range of 6-8 application rates that are expected to span from no effect to complete plant death. For example, if 150 g/ha gave ~90% control, the range might be 10, 25, 50, 100, 150, and 300 g/ha.
Experimental Conduct: Perform a post-emergence assay as described in Protocol 3 using the selected dose range, with at least four replicates per dose.
Data Collection: At 21 DAT, harvest the above-ground fresh weight for all plants, including the untreated control.
Data Analysis:
Convert the fresh weight data to percent inhibition relative to the mean of the untreated control.
Plot the percent inhibition against the logarithm of the herbicide dose.
Fit the data to a non-linear regression model, such as a four-parameter log-logistic model.[23] This can be performed using statistical software like R (using the drc package), SAS, or GraphPad Prism.[22]
The model will calculate the ED₅₀ value and its corresponding confidence intervals.
Insight into Mechanism of Action: HPPD Inhibition Pathway
Rationale: The chemical structure of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is consistent with other known HPPD-inhibiting herbicides.[1][3] If significant bleaching symptoms are observed during the post-emergence trials, it strongly suggests that the compound may be targeting the carotenoid biosynthesis pathway via HPPD inhibition.
Caption: Putative mechanism via HPPD enzyme inhibition.
References
Fu, Y., Wang, M., Zhang, D., Hou, Y., Gao, S., Zhao, L., & Ye, F. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7, 46858-46865. [Link]
Lyu, H., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
Lyu, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4346–4358. [Link]
Lyu, H., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed, 36821360. [Link]
Liu, J., et al. (2020). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 76(3), 868-879. [Link]
Sano, M., et al. (1997). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 22(2), 107-113. [Link]
Hu, S., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(8), 3745–3755. [Link]
Wang, X., et al. (2020). Synthesis and herbicidal activity of new pyrazole ketone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1081-1087. [Link]
Porpiglia, P. J., & Miller, W. T. (1982). Evaluation of Protocols for the Assessment of Phytotoxicity. ASTM International. [Link]
DTIC. (1981). The Determination of Phytotoxicity. [Link]
Christensen, C. A., et al. (n.d.). HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society. [Link]
Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 241-249. [Link]
ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]
Pundt, A. (2010). Testing For Phytotoxicity. Greenhouse Grower. [Link]
Lyu, H., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed, 40981746. [Link]
Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
Kim, Y., et al. (2022). Natural Salicylaldehyde for Fungal and Pre- and Post-Emergent Weed Control. MDPI. [Link]
Circadian Crop Sciences. (2022). What is Phytotoxicity, How is it measured and How can Pesticides be Formulated to Reduce Phytotoxicity?. [Link]
Schumacher, F., et al. (2021). Development of an Agar Bioassay Sensitivity Test in Alopecurus myosuroides for the Pre-Emergence Herbicides Cinmethylin and Flufenacet. MDPI. [Link]
Česká zemědělská univerzita v Praze. (n.d.). Statistical modelling of dose response curves. [Link]
Biotoxicity. (n.d.). Phytotoxicity Testing with Higher Plants. [Link]
Rose, W. T., & Young, R. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. [Link]
Gesing, E. R., et al. (2023). Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. Pest Management Science, 79(6), 2264-2280. [Link]
Hill, E. (2025). Suspect herbicide resistance? Submit weed seeds for screening. Michigan State University Plant & Pest Diagnostics. [Link]
Jha, P., Kumar, V., & Lim, J. (2017). Evaluation of Preemergence Herbicides for Crop Safety and Weed Control in Safflower. Scientific Research Publishing. [Link]
Yang, G., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. PMC - NIH. [Link]
Hartzler, B. (2020). Evaluate preemergence herbicide performance. Farm Progress. [Link]
USDA ARS. (n.d.). Efficacy of preemergence herbicides over time. [Link]
Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
University of Massachusetts Amherst. (2025). Testing for and Deactivating Herbicide Residues. [Link]
Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. [Link]
Towards Data Science. (2021). Drug dose-response data analysis. [Link]
Li, Y., et al. (2018). Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI. [Link]
Sarmah, B., & Tegg, R. S. (2025). Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. PMC. [Link]
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
University of California Agriculture and Natural Resources. (2025). Pre-emergent herbicides: 2025 herbicide demonstration trial for walnut. [Link]
UC Agriculture and Natural Resources. (2022). Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. [Link]
BioTech Scope. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves. [Link]
Yang, G., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. MDPI. [Link]
Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7). [Link]
Application Notes & Protocols: Evaluating Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate as a Potential Kinase Inhibitor
Introduction and Scientific Context The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Molecules such as Ruxolitinib (a JAK1/2 i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scientific Context
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Molecules such as Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor) demonstrate the therapeutic potential of pyrazole derivatives in oncology and inflammatory diseases.[1] This document provides a comprehensive framework for the initial evaluation of a novel pyrazole-containing compound, Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (hereafter referred to as "Compound-X"), as a potential kinase inhibitor.
Given that no public data exists for Compound-X, this guide will use the Janus Kinase (JAK) family as a representative target class for establishing its inhibitory potential. The JAK-STAT pathway is a critical signaling cascade in immunology and oncology, and its dysregulation is implicated in many diseases.[2] Therefore, identifying novel JAK inhibitors is of high therapeutic interest.[3][4][5]
These protocols are designed to be a self-validating system, guiding the researcher from initial biochemical potency assessment to confirmation of target engagement and functional effects in a cellular context.
Hypothetical Signaling Pathway: The JAK-STAT Cascade
To provide a clear biological context, the following diagram illustrates the canonical JAK-STAT signaling pathway. Our experimental strategy will aim to determine if Compound-X can inhibit this pathway at the level of the JAK kinase.
Caption: Overall workflow for the characterization of Compound-X as a kinase inhibitor.
Part 1: In Vitro Biochemical Characterization
These initial experiments aim to determine if Compound-X can directly inhibit the enzymatic activity of a target kinase in a purified, cell-free system.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. [6][7]A decrease in ADP production in the presence of Compound-X indicates enzymatic inhibition.
Materials:
Recombinant human JAK2 enzyme (e.g., BPS Bioscience, Cat# 40452)
JAK3 Substrate Peptide (e.g., Poly(Glu,Tyr) 4:1)
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
Compound-X (dissolved in 100% DMSO)
Known JAK2 inhibitor (e.g., Ruxolitinib, as a positive control)
White, opaque 384-well assay plates
Procedure:
Reagent Preparation: Prepare Kinase Reaction Buffer, ATP, and substrate solutions according to the ADP-Glo™ technical manual.
[6][8]2. Compound Plating: Prepare a 10 mM stock of Compound-X in DMSO. Serially dilute to create a working stock for a final assay concentration of 10 µM. Dispense into the assay plate. Include wells for a "No Inhibitor" (DMSO vehicle) control and a positive control inhibitor.
Kinase Reaction:
Add 5 µL of kinase/substrate mix to each well.
Add 5 µL of Compound-X dilution or control to initiate the reaction.
Incubate for 60 minutes at room temperature.
[9]4. Reaction Termination and ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.
[8] * Incubate for 40 minutes at room temperature.
[6][8]5. ADP to ATP Conversion and Signal Detection:
Add 10 µL of Kinase Detection Reagent to each well.
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
[8] * Measure luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percent inhibition relative to the DMSO control. A value >50% inhibition at 10 µM is a common threshold to proceed to IC50 determination.
Protocol 1.2: IC50 Determination
Principle: This protocol expands on the primary screen by using a range of Compound-X concentrations to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.
Procedure:
Follow the ADP-Glo™ assay protocol as described above.
Prepare a 10-point, 3-fold serial dilution of Compound-X in DMSO, starting from a high concentration (e.g., 100 µM).
Run the assay in triplicate for each concentration.
Plot the percent inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic (4PL) curve to calculate the IC50 value.
Example Data Presentation:
Compound
Target Kinase
IC50 (nM)
Compound-X
JAK2
Result
Ruxolitinib
JAK2
~3
Part 2: In Situ Cellular Characterization
If Compound-X demonstrates biochemical potency, the next critical step is to determine if it can function within a living cell. These assays assess cell permeability, target engagement, and effects on downstream signaling.
Protocol 2.1: Cellular Target Engagement (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA®) assesses whether a compound binds to its target protein in intact cells. [10]Ligand binding typically stabilizes the target protein, increasing its resistance to heat-induced denaturation.
[11][12]
Materials:
A suitable human cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutation).
Compound-X and DMSO vehicle.
Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.
Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.).
Primary antibody against total JAK2.
HRP-conjugated secondary antibody.
Procedure:
Cell Treatment: Treat two separate flasks of HEL cells, one with a high concentration of Compound-X (e.g., 10x the biochemical IC50) and one with DMSO vehicle, for 2 hours at 37°C.
[13]2. Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension from each treatment group into multiple PCR tubes.
Heat Challenge: Place the aliquots in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. Leave one aliquot from each group at room temperature as a non-heated control.
[12]4. Lysis and Fractionation: Lyse the cells by freeze-thawing. Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
[13]5. Western Blot Analysis:
Collect the supernatant, which contains the soluble, non-denatured protein fraction.
Normalize protein concentrations.
Perform a Western blot using the anti-JAK2 antibody to detect the amount of soluble JAK2 remaining at each temperature.
[10]
Data Analysis:
Plot the band intensity (soluble JAK2) against temperature for both the DMSO and Compound-X treated samples. A rightward shift in the melting curve for the Compound-X treated sample indicates target protein stabilization and confirms cellular target engagement.
[11]
Protocol 2.2: Pathway Inhibition (Western Blot for p-STAT3)
Principle: Since STAT3 is a direct substrate of JAK2, inhibiting JAK2 should lead to a decrease in STAT3 phosphorylation (p-STAT3). [2][14]This assay measures the compound's effect on the downstream signaling pathway.
Procedure:
Cell Culture and Stimulation: Seed a relevant cell line (e.g., TF-1 cells) in a 6-well plate. Starve the cells and then pre-treat with various concentrations of Compound-X for 2 hours.
Stimulation: Stimulate the cells with a cytokine like Interleukin-6 (IL-6) for 30 minutes to activate the JAK-STAT pathway. Include an unstimulated control.
Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. [2]Quantify total protein.
Western Blot:
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
* Block the membrane (e.g., with 5% BSA in TBST).
[2][15] * Incubate overnight with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).
[14] * Wash and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an ECL substrate.
[2] * Crucial Control: Strip the membrane and re-probe with an antibody for total STAT3 to ensure equal protein loading.
[16]
Data Analysis:
Quantify the band intensities for p-STAT3 and total STAT3. A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 indicates effective pathway inhibition.
Principle: If Compound-X inhibits a kinase essential for cell survival or proliferation (as JAK2 is in certain cancer cell lines), it should reduce cell viability. The MTT assay measures metabolic activity as a proxy for cell viability.
[17][18][19][20]
Materials:
HEL 92.1.7 cells (or other JAK-dependent cancer cell line).
96-well cell culture plates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
[18][20]* Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
[20]
Procedure:
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
Compound Treatment: Treat cells with a serial dilution of Compound-X for 72 hours.
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. [17][21]Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
[18][19]4. Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
[19][20]5. Absorbance Reading: Shake the plate to ensure complete solubilization and read the absorbance at ~570 nm using a microplate reader.
[18][21]
Data Analysis:
Calculate the percent viability relative to the DMSO-treated control cells. Plot the results and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition).
Summary and Go/No-Go Decision
A successful outcome for Compound-X would be characterized by:
Potent biochemical inhibition of the target kinase (e.g., JAK2 IC50 < 100 nM).
Confirmed target engagement in a cellular context (a clear thermal shift in the CETSA assay).
Dose-dependent inhibition of downstream pathway signaling (reduction of p-STAT3).
Functional cellular effect consistent with target inhibition (e.g., reduced viability in a JAK-dependent cell line).
If these criteria are met, Compound-X can be considered a promising lead candidate for further optimization and preclinical development.
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
Application Notes and Protocols for the Formulation Development of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide to the formulation development of ethyl 2-(4-chloro-3,5-dime...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the formulation development of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, a novel pyrazole derivative. Recognizing that many new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility, this guide is structured to navigate the critical pre-formulation and formulation stages.[1][2] We will explore the essential physicochemical characterization, including solubility profiling, solid-state analysis, and stability assessments, which form the bedrock of a rational formulation design. This application note details protocols for the development of both an oral solid dosage form (tablet) and a parenteral formulation, addressing the unique challenges associated with each delivery route for a potentially hydrophobic compound. The methodologies presented herein are grounded in established scientific principles and regulatory expectations to ensure the development of a safe, stable, and efficacious drug product.
Introduction: The Formulation Imperative for Novel Pyrazole Derivatives
Pyrazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities.[3] Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a new chemical entity within this class. The journey of an NCE from a promising lead compound to a viable therapeutic is critically dependent on formulation development. The primary objective of formulation development is to create a stable, effective, and safe dosage form that delivers the active pharmaceutical ingredient (API) to the target site of action in a reproducible and controlled manner.
A significant hurdle in the development of many NCEs is poor aqueous solubility, which can lead to low and variable bioavailability, hindering therapeutic efficacy.[1][2] Pre-formulation studies are therefore paramount in identifying and mitigating these risks early in the development process.[4][5] This document will serve as a practical guide for researchers initiating the formulation development of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, with a focus on building a comprehensive understanding of the molecule's properties to inform the design of appropriate dosage forms.
Pre-formulation Studies: Characterizing the API
Pre-formulation studies provide the fundamental knowledge of a drug substance's physicochemical properties, which is essential for developing a stable and bioavailable dosage form.[4][5]
Physicochemical Properties
A thorough understanding of the API's intrinsic properties is the first step. For ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, the following parameters should be investigated:
Parameter
Analytical Technique(s)
Significance in Formulation Development
Appearance
Visual Inspection
Provides a baseline for physical stability assessments.
Molecular Weight
Mass Spectrometry
Confirms chemical identity.
Melting Point
Differential Scanning Calorimetry (DSC)
Indicates purity and can reveal polymorphism.
pKa
Potentiometric Titration, UV-Vis Spectroscopy
Determines the ionization state at different pH values, which influences solubility and absorption.
Log P (Octanol/Water)
Shake-flask method, HPLC
Measures lipophilicity and predicts solubility behavior and potential for membrane permeation.
Aqueous Solubility
Shake-flask method in various pH buffers (1.2, 4.5, 6.8)
Crucial for predicting oral absorption; low solubility is a major challenge for formulation.[1]
Solubility in Solvents
Shake-flask method
Important for developing liquid formulations and for manufacturing processes like wet granulation.
Solid-State Characterization
The solid-state properties of an API can significantly impact its stability, dissolution rate, and manufacturability.[6][7]
Crystallinity: X-ray Powder Diffraction (XRPD) should be used to determine if the API is crystalline or amorphous. The crystalline form is generally more stable.[6]
Polymorphism: DSC and XRPD are key techniques to screen for different crystalline forms (polymorphs). Polymorphs can have different solubilities and melting points, affecting bioavailability.
Particle Size and Morphology: Microscopy and laser diffraction can be used to assess particle size and shape. These properties influence flowability, mixing, and dissolution rate.[5]
Forced Degradation Studies
Forced degradation, or stress testing, is essential for understanding the intrinsic stability of the API and for developing a stability-indicating analytical method.[8][9][10] These studies help to identify potential degradation products and pathways.[11][12]
Protocol for Forced Degradation:
Sample Preparation: Prepare solutions or suspensions of the API in the stress media.
Stress Conditions: Expose the API to the conditions outlined in the table below, as recommended by ICH guidelines.[8] The goal is to achieve 5-20% degradation.[8][11]
Analysis: At specified time points, analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining API and detect degradation products.
Stress Condition
Typical Reagents and Conditions
Purpose
Acid Hydrolysis
0.1 M HCl at 60°C for 24 hours
To assess degradation in an acidic environment.
Base Hydrolysis
0.1 M NaOH at 60°C for 24 hours
To assess degradation in an alkaline environment.
Oxidation
3% H₂O₂ at room temperature for 24 hours
To evaluate susceptibility to oxidative degradation.
Thermal Degradation
Dry heat at 80°C for 48 hours
To determine the effect of high temperature on stability.
Photostability
Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B)
To assess sensitivity to light.
Excipient Compatibility Studies
Drug-excipient compatibility studies are crucial to ensure that the chosen excipients do not negatively impact the stability of the API.[13][14][15]
Protocol for Excipient Compatibility Screening:
Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., diluents, binders, disintegrants, lubricants for tablets).
Sample Preparation: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio. A control sample of the API alone should also be prepared. It is also advisable to prepare samples with a small amount of added water to simulate moisture effects.[14][15]
Storage Conditions: Store the samples under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).
Analysis: Analyze the samples at initial and subsequent time points for any physical changes (e.g., color, appearance) and chemical degradation using HPLC. Thermal analysis techniques like DSC can also be used for rapid screening of potential interactions.[16]
Formulation Development Strategies
Based on the pre-formulation data, a suitable formulation strategy can be developed. Assuming ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a poorly water-soluble, crystalline solid, we will outline the development of an oral solid dosage form and a parenteral formulation.
Oral Solid Dosage Form: Tablet Development
Oral solid dosage forms are often the preferred route of administration due to patient convenience and stability advantages.[17]
Workflow for Oral Tablet Development
Caption: Workflow for Parenteral Formulation.
Protocol for a Co-solvent-Based Parenteral Formulation:
Solubility Screening in Co-solvents: Determine the solubility of the API in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
Formulation Compounding:
Prepare the co-solvent blend (e.g., 40% propylene glycol, 10% ethanol in water for injection).
Dissolve the API in the co-solvent blend with gentle stirring.
Add any necessary buffering agents to maintain a pH where the drug is most stable.
Adjust the tonicity with an appropriate agent (e.g., sodium chloride) if required for the intended route of administration.
Bring the formulation to the final volume with water for injection.
Sterile Filtration: Sterilize the final formulation by filtering through a 0.22 µm sterile filter into a sterile receiving vessel. This step must be performed in an aseptic environment.
Aseptic Filling: Aseptically fill the sterile solution into sterile vials and seal with sterile stoppers and overseals.
Characterization:
Test the final product for appearance, pH, osmolality, drug content, and impurities.
Perform tests for sterility and bacterial endotoxins (LAL test) to ensure the safety of the parenteral product.
Analyze for particulate matter according to USP <788>.
Analytical Method Development
A robust, stability-indicating analytical method is essential for all stages of formulation development. [9]A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly used for the analysis of pyrazole derivatives.
[18]
Key Considerations for Method Development:
Specificity: The method must be able to separate the API from any degradation products and excipients. This is confirmed using the samples from the forced degradation studies.
Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines to ensure that it provides reliable and reproducible results.
Conclusion
The successful formulation development of a new chemical entity like ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a systematic process that relies on a deep understanding of the molecule's physicochemical properties. The pre-formulation studies outlined in this document are critical for identifying potential development challenges, such as poor solubility and instability, and for guiding the selection of an appropriate dosage form and excipients. The detailed protocols for developing oral solid and parenteral formulations provide a solid starting point for researchers. By following a scientifically driven approach, it is possible to develop a stable, safe, and effective drug product that can progress successfully through clinical trials and to the market.
References
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. Retrieved from [Link]
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). Pharma Focus Europe. Retrieved from [Link]
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 13). Pharmaceutical Technology. Retrieved from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved from [Link]
Pre-Formulation Studies and Analytical Techniques. (2025, October 14). Pharma Focus Europe. Retrieved from [Link]
an overview on preformulation studies. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved from [Link]
Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. (1986, May). PubMed. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. Retrieved from [Link]
(PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2020, March 13). ResearchGate. Retrieved from [Link]
Formulating Poorly Water Soluble Drugs. (n.d.). Springer. Retrieved from [Link]
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved from [Link]
Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016, August 4). Asian Journal of Pharmaceutics. Retrieved from [Link]
Formulation Development for Hydrophobic Therapeutic Proteins. (2025, August 9). ResearchGate. Retrieved from [Link]
Developing Solid Oral Dosage Forms - 3rd Edition. (n.d.). Elsevier Shop. Retrieved from [Link]
API Excipient Compatibility Study. (2024, December 27). Veeprho. Retrieved from [Link]
The ABC's of Formulation Development for Parenteral Drug Product Manufacturing. (2023, September 13). YouTube. Retrieved from [Link]
The development of a pharmaceutical oral solid dosage forms. (n.d.). University of Limerick. Retrieved from [Link]
Parenteral drug delivery. (n.d.). Croda Pharma. Retrieved from [Link]
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). IJCPA. Retrieved from [Link]
Formulation and Manufacturing of Crystalline Solid Dosage Forms. (2022, July 15). Ijaresm. Retrieved from [Link]
Developing solid oral dosage forms : pharmaceutical theory & practice. (n.d.). DiscoverEd. Retrieved from [Link]
Developing-Solid-Oral-Dosage-Forms-Pharmaceutical-Theory-and-Practice-2009.pdf. (n.d.). Farmasi. Retrieved from [Link]
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). ijprajournal. Retrieved from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). AIP Publishing. Retrieved from [Link]
Ethyl 2-{4-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamido]. (n.d.). Chemspace. Retrieved from [Link]
(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl). (n.d.). PMC. Retrieved from [Link]
ethyl 4-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}piperidine-1-carboxylate. (n.d.). Chemazone. Retrieved from [Link]
ETHYL 2-(5-CHLORO-4-FORMYL-3-METHYL-1H-PYRAZOL-1-YL)ACETATE. (n.d.). NextSDS. Retrieved from [Link]
Application Note: In Vitro Pharmacological Profiling of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Executive Summary & Mechanistic Rationale Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a highly versatile synthetic building block and pharmacological scaffold. Pyrazole derivatives—particularly those feat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a highly versatile synthetic building block and pharmacological scaffold. Pyrazole derivatives—particularly those featuring halogenation (4-chloro) and alkylation (3,5-dimethyl)—have recently gained significant traction in drug discovery due to their pleiotropic bioactivity [2].
The structural architecture of this compound is deliberately designed for optimal in vitro performance. The 4-chloro-3,5-dimethyl-1H-pyrazole core provides a rigid, electron-rich aromatic system capable of forming critical halogen bonds and hydrophobic interactions within target protein binding pockets. Concurrently, the ethyl butanoate ester moiety acts as a lipophilic vector. This esterification significantly enhances passive diffusion across phospholipid bilayers, allowing the molecule to reach intracellular targets before potentially being hydrolyzed by intracellular esterases into its active acid form.
Recent literature highlights two primary domains where this specific pharmacophore excels:
Antiparasitic Activity: Similar pyrazole-based scaffolds have been identified as potent inhibitors of the Plasmodium falciparum Na+ pump (PfATP4), causing rapid disruption of parasite sodium homeostasis [1].
Metabolic Modulation: Pyrazole and pyrazoline derivatives frequently exhibit anti-diabetic properties by acting as competitive or allosteric inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase [3].
This application note provides rigorously designed, self-validating in vitro protocols to evaluate both the antiparasitic and metabolic inhibitory profiles of this compound.
Pathway Visualization
Figure 1: Proposed dual-pathway in vitro mechanisms of action for the pyrazole-butanoate scaffold.
Experimental Protocols
Protocol A: Phenotypic Screening for Antimalarial Activity (SYBR Green I Assay)
Objective: To determine the half-maximal effective concentration (EC₅₀) of the compound against asexual blood-stage Plasmodium falciparum (strains 3D7 and Dd2).
Causality & Rationale: Human red blood cells (RBCs) lack a nucleus and therefore contain no DNA. By using SYBR Green I—a dye that fluoresces only when bound to double-stranded DNA—we can directly correlate fluorescence intensity with parasite proliferation. This provides a high-throughput, radiolabel-free alternative to traditional[³H]-hypoxanthine incorporation assays [1].
Step-by-Step Methodology:
Culture Synchronization: Maintain P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium. Treat cultures with 5% D-sorbitol for 10 minutes at 37°C. Rationale: Sorbitol selectively lyses mature trophozoites and schizonts, ensuring the assay begins with a uniform population of ring-stage parasites, preventing growth phase variability from skewing the EC₅₀.
Compound Preparation: Dissolve the pyrazole compound in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in a 96-well plate. Transfer dilutions to the assay plate so the final DMSO concentration does not exceed 0.1%. Rationale: DMSO concentrations >0.1% are independently toxic to Plasmodium, which would generate false-positive inhibition data.
Incubation: Add the synchronized parasite culture (final parasitemia 0.3%) to the 96-well plates. Incubate for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂).
Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw. Add 100 µL of lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 1X SYBR Green I dye. Rationale: The freeze-thaw cycle combined with saponin/Triton ensures complete lysis of both the RBC membrane and the parasite food vacuole, allowing the dye unrestricted access to parasitic DNA.
Quantification: Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).
Self-Validating System (Quality Control):
Positive Control: 1 µM Chloroquine (ensures the parasites are susceptible to known drugs).
Negative Control: 0.1% DMSO vehicle (establishes the 100% growth baseline).
Background Control: Uninfected RBCs (establishes the baseline noise of the assay).
Validation Metric: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.5, proving sufficient signal window between infected and uninfected controls.
Protocol B: In Vitro α-Amylase Inhibition Profiling
Objective: To quantify the compound's ability to inhibit porcine pancreatic α-amylase, assessing its potential as a metabolic modulator [3].
Causality & Rationale: The 3,5-dimethyl groups on the pyrazole ring are highly lipophilic and often act as a wedge, sterically hindering the active site of carbohydrate-cleaving enzymes. The 3,5-dinitrosalicylic acid (DNSA) method is used because DNSA is reduced to 3-amino-5-nitrosalicylic acid (which absorbs strongly at 540 nm) only in the presence of reducing sugars (the product of amylase activity).
Step-by-Step Methodology:
Reagent Preparation: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl. Rationale: The specific pH and chloride ions are essential allosteric activators required for baseline α-amylase function.
Pre-incubation: In a microcentrifuge tube, mix 250 µL of the compound (at varying concentrations) with 250 µL of the enzyme solution. Incubate at 37°C for 10 minutes. Rationale: Pre-incubation allows the compound time to reach binding equilibrium with the enzyme before the substrate is introduced.
Reaction Initiation: Add 250 µL of a 1% starch solution to the mixture. Incubate for exactly 15 minutes at 37°C.
Termination & Color Development: Stop the reaction by adding 500 µL of DNSA reagent. Immediately transfer the tubes to a boiling water bath (100°C) for 5 minutes. Rationale: Boiling denatures the enzyme, halting the reaction instantly, while providing the activation energy required for the chemical reduction of DNSA by the newly formed reducing sugars.
Quantification: Cool the tubes on ice, dilute with 5 mL of distilled water, and measure absorbance at 540 nm using a spectrophotometer.
Blank Control (0% Activity): Buffer + Starch + DMSO (no enzyme).
Reference Standard: Acarbose (a known clinical α-amylase inhibitor) must be run in parallel to validate the assay's sensitivity.
Quantitative Data Presentation
To accurately benchmark the efficacy of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, data should be structured to highlight both potency and safety (Selectivity Index). Below is a standardized data reporting matrix for these in vitro workflows.
Compound / Standard
Target Assay
IC₅₀ / EC₅₀ (µM)
HepG2 CC₅₀ (µM)
Selectivity Index (SI)
Pyrazole-Butanoate
P. falciparum (3D7)
> 50.0
CC₅₀ / EC₅₀
Pyrazole-Butanoate
α-Amylase
N/A
N/A
Chloroquine (Ctrl)
P. falciparum (3D7)
0.015 ± 0.002
> 100.0
> 6600
Acarbose (Ctrl)
α-Amylase
15.2 ± 1.1
N/A
N/A
Note: The Selectivity Index (SI) is a critical metric calculated by dividing the cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., HepG2) by the effective concentration (EC₅₀). An SI > 10 is generally required to consider a compound for further in vivo studies.
References
Identification of α‑Azacyclic Acetamide-Based Inhibitors of P. falciparum Na+ Pump (PfATP4) with Fast-Killing Asexual Blood-Stage Antimalarial Activity by Phenotypic Screening
National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [1]
Synthesis, conformational studies and NBO analysis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl) derivatives
Journal of Molecular Structure / ResearchGate[Link] [2]
Synthesis and anti-diabetic activity evaluation of new 1,2,3-triazole derivatives incorporating 2-pyrazoline ring
International Journal of Health Sciences[Link] [3]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Yield Optimization for Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Overview Synthesizing highly substituted pyrazole derivatives presents unique steric and electronic challenges. This technical guide provides drug development professionals and synthetic chemists with field-proven troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Synthesizing highly substituted pyrazole derivatives presents unique steric and electronic challenges. This technical guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies to maximize the yield of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate. By analyzing the mechanistic bottlenecks of the chlorination and N-alkylation steps, this guide offers actionable, self-validating protocols to ensure high-throughput success.
Workflow Visualization
Figure 1: Optimized two-step synthesis workflow from 3,5-dimethylpyrazole to the target ester.
Q1: My N-alkylation yield is stalled below 40%, and I am recovering unreacted starting materials. What is the root cause?A1: The primary bottleneck is severe steric hindrance. The nucleophilic nitrogen on 4-chloro-3,5-dimethylpyrazole is flanked by a bulky methyl group at the 3/5-position. Concurrently, the electrophile (ethyl 2-bromobutanoate) is a secondary alkyl halide bearing an alpha-ethyl group. This creates a highly congested
SN2
transition state, drastically slowing down the reaction and allowing competing side reactions to dominate[1].
Q2: How can I chemically overcome this steric barrier without degrading the ester?A2: Implement Finkelstein Catalysis combined with a soft base. By adding a catalytic amount (0.2 eq) of Potassium Iodide (KI), the ethyl 2-bromobutanoate is converted in situ to the highly reactive ethyl 2-iodobutanoate. Iodine is a superior leaving group, which lowers the activation energy of the
SN2
pathway. Pair this with Cesium Carbonate (
Cs2CO3
) instead of Potassium Carbonate (
K2CO3
). The larger ionic radius of the cesium cation results in weaker ion-pairing with the pyrazolate anion, rendering the nitrogen more "naked" and highly nucleophilic[1].
Q3: I am detecting a significant amount of ethyl 2-butenoate in my LC-MS. Why is this forming?A3: Ethyl 2-butenoate is the E2 elimination byproduct of your alkylating agent. If your reaction temperature exceeds 90°C or if you use a strong, hard base (like NaH or NaOH), the base will abstract the acidic alpha-proton from ethyl 2-bromobutanoate rather than promoting the desired substitution. Maintaining a temperature of 70–80°C with
Cs2CO3
mitigates this pathway[1].
Q4: During the precursor chlorination step, my yield of 4-chloro-3,5-dimethylpyrazole is inconsistent, often showing over-chlorinated impurities. How do I fix this?A4: Aggressive chlorinating agents like sulfuryl chloride (
SO2Cl2
) or chlorine gas lack regiocontrol and can chlorinate the methyl groups. Switch to N-Chlorosuccinimide (NCS) in DMF. NCS provides a controlled, mild release of electrophilic chlorine (
Cl+
), which selectively attacks the electron-rich C4 position of the pyrazole ring, reliably yielding >90% of the target intermediate[2][3].
Section 2: Quantitative Data & Parameter Optimization
To empirically demonstrate the causality of base and solvent selection, the following table summarizes yield metrics based on standard optimization matrices for sterically hindered pyrazoles.
Table 1: Effect of Reaction Parameters on N-Alkylation Yield
Base (1.5 eq)
Solvent
Additive
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
K2CO3
Acetone
None
60
24
< 30%
Poor solubility of base; slow
SN2
kinetics.
K2CO3
DMF
None
80
16
45%
Moderate conversion; E2 elimination competes.
NaH
THF
None
65
12
60%
Good conversion but risk of ester hydrolysis if wet.
The following protocols are engineered with built-in validation checkpoints to ensure process integrity at every step.
Protocol A: Regioselective Chlorination of 3,5-Dimethylpyrazole
Objective: Synthesize 4-chloro-3,5-dimethylpyrazole without over-oxidation[2].
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in anhydrous DMF (100 mL) to create a ~1.0 M solution.
Temperature Control: Cool the flask to 0°C using an ice-water bath under an argon atmosphere.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
Validation Checkpoint: The solution will transition from colorless to pale yellow. Perform TLC (Hexane:EtOAc 3:1). The starting material (
Rf≈0.2
) must be completely consumed, replaced by a single UV-active spot (
Rf≈0.45
).
Workup: Quench the reaction by pouring it into 300 mL of ice water. The product will precipitate. Filter the white solid, wash with cold water, and dry under vacuum.
Protocol B: Finkelstein-Assisted N-Alkylation
Objective: Maximize yield of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate[1].
Deprotonation: Charge a dried flask with 4-chloro-3,5-dimethylpyrazole (5.0 g, 38.3 mmol), anhydrous
Cs2CO3
(18.7 g, 57.4 mmol, 1.5 eq), and Potassium Iodide (1.27 g, 7.6 mmol, 0.2 eq). Add anhydrous DMF (150 mL). Stir at room temperature for 30 minutes.
Heating: Attach a reflux condenser and heat the mixture to 80°C for 8 hours.
Validation Checkpoint: The mixture will become noticeably turbid due to the precipitation of insoluble KBr/CsBr salts. LC-MS analysis of an aliquot should reveal the product mass (
[M+H]+≈245.5m/z
) with <5% of the E2 byproduct (ethyl 2-butenoate).
Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL) and wash with distilled water (4 x 100 mL) to thoroughly remove DMF. Wash with brine (100 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel flash chromatography (Hexane:EtOAc gradient) to isolate the pure target compound.
References
V. A. Petrosyan et al. "Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles." Russian Journal of Electrochemistry, Vol. 42, 2006.[Link]
Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regiocontrol during pyrazole synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regiocontrol during pyrazole synthesis. The classical Knorr pyrazole synthesis—the condensation of 1,3-diketones with substituted hydrazines—often yields an inseparable mixture of 1,3,5- and 1,5,3-substituted pyrazoles.
This guide is designed to troubleshoot this exact bottleneck. By moving away from empirical guesswork and understanding the underlying thermodynamic and kinetic drivers of these reactions, we can implement self-validating protocols that consistently achieve >95% regioselectivity.
Diagnostic Matrix: Selecting the Right Synthetic Strategy
Before troubleshooting a failed reaction, verify that your synthetic strategy aligns with your substrate's electronic and steric properties. The table below summarizes the quantitative performance of various approaches.
Synthetic Strategy
Precursors
Key Reagents & Solvents
Typical Regioselectivity
Best Application
Classical Knorr
Unsymmetrical 1,3-Diketone + Hydrazine
EtOH, Reflux
50:50 to 75:25
Symmetrical 1,3-diketones only
Modified Knorr
Unsymmetrical 1,3-Diketone + Hydrazine
DMAc, 10 N HCl, RT
> 95:5
Alkyl/Aryl asymmetric diketones
Enaminone Method
β
-Enamino Ketone + Hydrazine
EtOH or AcOH, Reflux
> 99:1
Sterically hindered substrates
[3+2] Cycloaddition
N-Tosylhydrazone + Alkyne
Base (e.g., K
2
CO
3
), Heat
> 99:1
Highly functionalized pyrazoles
Troubleshooting FAQs & Mechanistic Insights
Q1: Why am I getting a 1:1 mixture of 1,3,5- and 1,5,3-substituted pyrazoles in my standard Knorr reaction?Analysis: In standard conditions (e.g., refluxing ethanol), the initial nucleophilic attack of the hydrazine on the 1,3-diketone forms a hydrazone intermediate. Protic solvents like ethanol readily hydrogen-bond with this intermediate, drastically lowering the activation energy required for tautomerization. This causes the intermediate to rapidly equilibrate between two isomeric forms before the final dehydrative ring closure, resulting in a thermodynamic mixture of regioisomers [1].
Q2: How can I force regiocontrol without changing my 1,3-diketone starting material?Analysis: You must switch from thermodynamic control to kinetic trapping. By replacing ethanol with a highly polar, aprotic solvent like N,N-dimethylacetamide (DMAc) and adding a strong acid catalyst (10 N HCl) at room temperature, you prevent hydrogen-bonding-mediated equilibration. The strong acid rapidly accelerates the second dehydration step, effectively "trapping" the kinetically favored hydrazone intermediate before it can equilibrate [1].
Divergent mechanistic pathways in Knorr synthesis based on solvent and acid conditions.
Q3: My 1,3-diketone is prone to decomposition, or the solvent switch didn't work. What is the most reliable alternative precursor?Analysis: Transition to an enaminone (
β
-enamino ketone) surrogate. Enaminones solve the regioselectivity issue at the root by replacing one of the oxygen atoms of a 1,3-diketone with a dialkylamine group (e.g., -NMe
2
). The carbonyl carbon remains highly electrophilic and is selectively attacked by the terminal nitrogen of the hydrazine. During cyclization, the amine acts as a vastly superior leaving group compared to a hydroxyl group, making the ring closure unidirectional and irreversible [2, 3].
Enaminone-directed cyclization utilizing an amine leaving group to dictate ring closure.
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems. Adhere strictly to the stoichiometric ratios and temperature controls.
Adapted from the optimization studies by Gosselin et al.[1]
Causality Focus: The room-temperature condition prevents thermal equilibration, while the highly polar DMAc stabilizes the transition state without hydrogen bonding.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.5 M concentration.
Reagent Addition: Add the arylhydrazine (1.05 equiv, 10.5 mmol) dropwise over 5 minutes. Self-Validation Check: The slight excess ensures complete consumption of the diketone, which is easier to monitor via TLC.
Reaction: Stir the mixture at strictly room temperature (20–25 °C) for 2 to 4 hours. Monitor the reaction via LCMS or TLC (typically 3:1 Hexanes/EtOAc) until the intermediate hydrazone is fully consumed.
Workup: Quench the reaction by pouring the mixture into ice-cold saturated aqueous NaHCO
3
(50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
Purification: Wash the combined organic layers thoroughly with brine (3 x 50 mL) to remove residual DMAc. Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the highly regiopure pyrazole.
Utilizing principles detailed by Poletto et al. [3]
Causality Focus: Using the hydrochloride salt of the hydrazine provides the mild acidic environment necessary to protonate the -NMe
2
leaving group, facilitating its rapid expulsion during the cyclization step.
Preparation: Dissolve the
β
-enamino ketone (1.0 equiv, 5 mmol) in absolute ethanol (15 mL).
Reagent Addition: Add the arylhydrazine hydrochloride salt (1.1 equiv, 5.5 mmol) in one portion.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3 to 5 hours. Self-Validation Check: The evolution of dimethylamine gas (which can be detected via damp pH paper at the condenser outlet) indicates the cyclization is actively occurring.
Workup: Once TLC indicates complete consumption of the enaminone, remove the heat and allow the reaction to cool to room temperature.
Purification: In many cases, the regiopure pyrazole will spontaneously crystallize from the cooling ethanol. If not, concentrate the solvent by half under reduced pressure and place it in an ice bath to induce precipitation. Filter the solid and wash with ice-cold ethanol (5 mL).
References
Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., Grabowski, E. J. J. Synlett, 2006, 3267-3270.
URL:[Link]
Recent Advances in the Regioselective Synthesis of Pyrazoles. Yoon, J.-Y., Lee, S., Shin, H. Current Organic Chemistry, 2011, 15(5), 657-674.
URL:[Link]
One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones. Poletto, J., Ribeiro, G. M., da Silva, M. J. V., Jacomini, A. P., Back, D. F. Organic Letters, 2019, 21(16), 6325–6329.
URL:[Link]
Troubleshooting
Technical Support Center: Stability & Troubleshooting Guide for Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical liabilities of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical liabilities of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate . This molecule—often utilized as a critical intermediate in the synthesis of agrochemicals (such as pyrazole-based herbicides) and pharmaceutical active ingredients—presents unique stability challenges in solution.
The structural combination of an alpha-substituted ethyl ester [1], a highly substituted pyrazole ring, and a labile C-Cl bond requires precise handling. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your experimental workflows.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: We are observing a secondary peak in our HPLC chromatogram when the compound is stored in methanol. What is causing this?
The Causality: You are observing transesterification . When ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate is dissolved in a primary alcohol like methanol, it undergoes nucleophilic acyl substitution. The methanol acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Driven by the massive molar excess of the solvent (Le Chatelier's principle), the ethoxide leaving group is expelled, converting your ethyl ester into a methyl ester.
The Solution: Never store this compound in nucleophilic alcoholic solvents. Reconstitute your analytical and stock solutions in aprotic, non-nucleophilic solvents such as HPLC-grade Acetonitrile (MeCN) or Tetrahydrofuran (THF).
Q2: During aqueous workup or storage in basic buffers, the assay drops significantly. Is the molecule hydrolyzing?
The Causality: Yes. While all esters are susceptible to base-catalyzed saponification and acid-catalyzed hydrolysis, the kinetics here are accelerated [1]. The N1 atom of the pyrazole ring is heavily electron-withdrawing. Because it is positioned directly on the alpha-carbon, it increases the electrophilicity of the adjacent ester carbonyl via inductive effects. This makes the carbonyl highly susceptible to hydroxide attack, rapidly yielding 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid.
The Solution: Maintain aqueous solutions between pH 4.0 and 6.0. If a basic workup is required during synthesis, perform it at sub-ambient temperatures (0–4 °C) and minimize contact time to less than 15 minutes before neutralizing.
Q3: We synthesized a single enantiomer, but it racemizes over time in solution. Why?
The Causality:Alpha-proton acidity leading to epimerization. The compound possesses a chiral center at the C2 position of the butanoate chain. The proton attached to this carbon is sandwiched between two potent electron-withdrawing groups: the ester carbonyl and the pyrazole nitrogen. This dual stabilization of the resulting carbanion/enol significantly lowers the
pKa
of the alpha-proton. In the presence of mild bases or even polar protic solvents over extended periods, this proton undergoes reversible dissociation, leading to racemization[2].
The Solution: Store chiral batches in strictly anhydrous, non-basic environments. Avoid using basic modifiers (like triethylamine or ammonium hydroxide) in your chiral HPLC mobile phases; opt for neutral or slightly acidic modifiers (e.g., 0.1% Formic Acid) instead.
Q4: The compound degrades when left on the benchtop in clear vials. Is it light-sensitive?
The Causality: Yes, it undergoes photolytic dechlorination . The 4-chloro substituent on the electron-rich 3,5-dimethylpyrazole ring is susceptible to UV-induced homolytic cleavage. Absorption of UV light provides the activation energy to break the C-Cl bond, generating a pyrazole radical that abstracts a hydrogen from the solvent, yielding a dechlorinated degradation product.
The Solution: Always store solutions in amber glass vials and prepare samples under low-actinic lighting.
Part 2: Quantitative Stability Data
The following table summarizes the degradation kinetics of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate under various stress conditions. Note: Data is normalized to a 1 mg/mL concentration.
To ensure trustworthiness, a forced degradation study must be a self-validating system. This means incorporating strict mass balance calculations and blank matrix controls to prove that degradation peaks are derived from the API and not solvent artifacts [3].
Step-by-Step Methodology:
Stock Preparation: Prepare a 2 mg/mL stock solution of the compound in anhydrous Acetonitrile (MeCN).
Stress Aliquots: Transfer 1 mL of the stock into four separate vials.
Acid Stress: Add 1 mL of 0.1 N HCl.
Base Stress: Add 1 mL of 0.1 N NaOH.
Oxidative Stress: Add 1 mL of 3%
H2O2
.
Control: Add 1 mL of HPLC-grade water.
Incubation: Seal the vials and incubate at 40 °C for 24 hours (Keep the control at 4 °C).
Quenching (Critical Step): Neutralize the acid stress vial with 1 mL of 0.1 N NaOH. Neutralize the base stress vial with 1 mL of 0.1 N HCl. Add 1 mL of water to the oxidative and control vials to maintain equal dilution volumes (final theoretical concentration: 0.66 mg/mL).
Analysis & Mass Balance: Analyze via LC-UV/MS.
Self-Validation Check: Calculate the Mass Balance. The sum of the area of the parent peak plus the areas of all degradation peaks (adjusted for relative response factors) must equal 90–110% of the control peak area. If the mass balance is <90%, your compound is precipitating or degrading into volatile compounds not detected by UV/MS.
Protocol 2: Chiral Stability Monitoring
Sample Prep: Dissolve the enantiopure compound in Hexane/Isopropanol (90:10) at 0.5 mg/mL.
Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase: Hexane/Isopropanol (95:5) running isocratically at 1.0 mL/min. Crucial: Do not add basic modifiers (DEA/TEA) as they will induce on-column epimerization.
Monitoring: Inject the sample immediately (
T=0
), and then at 12, 24, and 48 hours to monitor the growth of the opposite enantiomer peak.
Part 4: Visualizations
Degradation Pathways
The following diagram illustrates the chemical causality of the compound's degradation under different environmental stresses.
Caption: Chemical degradation pathways of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate.
Self-Validating Forced Degradation Workflow
This workflow ensures that all degradation data is mathematically verifiable via mass balance.
Caption: Self-validating forced degradation workflow for stability assessment.
References
Engström, K., Nyhlén, J., Sandström, A. G., & Bäckvall, J. E. (2010). Directed evolution of an enantioselective lipase with broad substrate scope for hydrolysis of alpha-substituted esters. Journal of the American Chemical Society, 132(20), 7038–7042.[Link]
Dong, C., Zhou, J., Zuo, W., Li, Z., Li, J., & Jiao, B. (2020). Enantioselective Detection, Bioactivity, and Metabolism of the Novel Chiral Insecticide Fluralaner. Journal of Agricultural and Food Chemistry, 68(17), 4782–4790.[Link]
European Medicines Agency (EMA) / ICH. (2003). ICH Q1A (R2) Stability testing of new drug substances and products. Scientific Guidelines.[Link]
Optimization
troubleshooting low bioactivity of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Technical Support Center: Troubleshooting Low Bioactivity of Pyrazole-Based Compounds A Note from the Senior Application Scientist: The compound you've inquired about, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butan...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Low Bioactivity of Pyrazole-Based Compounds
A Note from the Senior Application Scientist:
The compound you've inquired about, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, is a specific N-substituted pyrazole derivative. While pyrazole scaffolds are common in pharmacologically active agents, this particular molecule is not extensively documented in public scientific literature, suggesting it may be a novel research compound.[1][2][3]
This guide is structured to address the challenge of low or unexpected bioactivity not just for this specific molecule, but for the broader class of novel, substituted pyrazole-based small molecules. The principles and troubleshooting steps outlined here are grounded in extensive experience with small molecule drug discovery and cell-based assays.
Part 1: Troubleshooting Guide - Low or No Observed Bioactivity
This section is designed as a logical workflow to diagnose and resolve issues of low bioactivity during in vitro experimentation.
Q1: I'm not seeing the expected activity from my pyrazole compound. Where do I even begin?
A1: This is a common challenge in early-stage research. The first step is to systematically validate the fundamentals of your experiment before exploring more complex biological reasons. We can break this down into a three-phase investigation: validating the Compound , verifying the Assay , and then questioning the Biology .
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for low small molecule bioactivity.
Q2: My compound is precipitating in the cell culture media. How can I solve this?
A2: Compound precipitation is a primary cause of low bioactivity because it drastically reduces the effective concentration available to the cells.[4] Pyrazole derivatives, especially those with multiple aromatic or aliphatic groups, can be hydrophobic.[5][6]
Root Causes & Solutions:
Potential Cause
Explanation
Recommended Action
Poor Aqueous Solubility
The compound is highly hydrophobic and crashes out when the organic stock solution (e.g., DMSO) is diluted into the aqueous media.
1. Decrease Final Concentration: Determine the kinetic solubility limit in your final assay buffer. 2. Modify Dilution Method: Perform a serial dilution (e.g., 1:10 then 1:100) instead of a single large dilution to avoid shocking the compound out of solution.[7] 3. Use a Co-solvent: For certain applications, a small percentage of a co-solvent like PEG400 or Tween 80 can improve solubility, but must be tested for cellular toxicity first.[8]
High Stock Concentration
A very high concentration in the DMSO stock (e.g., >20 mM) can lead to precipitation upon even minor dilution.
Prepare a less concentrated stock solution (e.g., 10 mM) and adjust dilution volumes accordingly.[8]
Media Component Interaction
Components in the media, such as serum proteins, can sometimes interact with and precipitate compounds.
Test the compound's solubility in simpler buffers (like PBS) first to see if the media is the issue. If so, consider reducing the serum percentage during the treatment period, if experimentally viable.
Experimental Protocol: Quick Solubility Check
Preparation: Prepare a 10 mM stock of your pyrazole compound in 100% DMSO.
Dilution: In a clear microplate well, add 99 µL of your cell culture medium.
Addition: Add 1 µL of your 10 mM stock solution to the medium (final concentration: 100 µM, DMSO: 1%). Mix gently.
Observation: Let the plate sit at your incubation temperature (e.g., 37°C) for 15-30 minutes. Visually inspect the well against a dark background for any cloudiness or precipitate. Check under a microscope for micro-precipitates.[4]
Action: If precipitation is observed, repeat the test with a lower final concentration (e.g., 30 µM, 10 µM) until you find the highest clear concentration.
Q3: The compound is soluble, but I still see no effect. Could it be an artifact or interfering with the assay itself?
A3: Absolutely. This is a critical consideration, especially in high-throughput screening. Compounds can interfere with assay readouts in ways that mask true biological activity or create false signals.[9][10] These are often categorized as Pan-Assay Interference Compounds (PAINS).[11]
Common Interference Mechanisms:
Spectroscopic Interference: If your assay measures absorbance or fluorescence, your compound might absorb light or fluoresce at the same wavelength, artificially altering the signal.[10]
Reactivity with Assay Reagents: Some chemical substructures are inherently reactive and can covalently modify assay components, like the luciferase enzyme in a luminescence-based assay or thiol-containing reagents like CoA in some enzymatic assays.[12][13]
Compound Aggregation: At certain concentrations, hydrophobic molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins, leading to false-positive "hits" in inhibitor screens.
Troubleshooting Steps:
Run an "Empty Vector" Control: Perform your assay in a cell-free system. For example, if you are using a luciferase reporter assay, mix your compound directly with the luciferase enzyme and its substrate. A change in signal indicates direct interference.
Check for PAINS Substructures: Use online tools or consult with a medicinal chemist to analyze the structure of your pyrazole derivative for known reactive moieties. Common culprits include catechols, quinones, and rhodanines, though many have been identified.[11]
Vary the Assay Technology: If possible, confirm your result using an orthogonal assay that relies on a different detection method. For example, if a cell viability assay based on metabolic activity (like MTT or CellTiter-Glo) shows no effect, try a direct cell counting method or an imaging-based apoptosis assay.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store stock solutions of a novel pyrazole compound?
A1: Proper handling is crucial for reproducibility.[15]
Solvent Choice: High-purity, anhydrous DMSO is the most common and effective solvent for pyrazole derivatives and other hydrophobic compounds.[16][17]
Stock Concentration: A concentration of 10 mM is standard. It is high enough for most dilutions but low enough to mitigate solubility issues.
Preparation:
Allow the vial of powdered compound to warm to room temperature before opening to prevent condensation.
Weigh the compound accurately using a calibrated analytical balance.[18]
Add the appropriate volume of DMSO to achieve your target concentration (e.g., 10 mM).
Ensure full dissolution by vortexing and, if necessary, brief sonication.
Storage:
Aliquoting is essential. Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[7]
Store aliquots at -20°C for short-term use (1-2 months) or -80°C for long-term storage (6+ months), protected from light.[16]
Q2: The literature suggests pyrazole compounds can be biologically active. Why might this one be different?
A2: The biological activity of a pyrazole derivative is highly dependent on the specific substitutions on the pyrazole ring and the N-1 position.[1][19] The "4-chloro-3,5-dimethyl" core of your molecule provides a specific electronic and steric environment. The "ethyl...butanoate" group at the N-1 position dictates its size, lipophilicity, and how it might orient within a protein binding pocket.
Structure-Activity Relationship (SAR): Even a minor change, like moving the chloro group from the 4-position to the 3-position, can abolish activity by disrupting a key interaction (e.g., a hydrogen bond or halogen bond) with the biological target.[20]
Target Specificity: The compound may be highly specific for a target that is not present or is expressed at very low levels in your chosen experimental system (e.g., cell line).[4][14]
Metabolic Instability: The butanoate ester group could be rapidly hydrolyzed by esterase enzymes present in cells or serum, inactivating the compound before it can reach its target.
Q3: Could my results differ from a biochemical assay to a cell-based assay?
A3: Yes, a discrepancy between biochemical (in vitro, cell-free) and cell-based (in-cell) activity is very common and informative.[21]
Caption: Factors differentiating biochemical vs. cellular assay outcomes.
If your compound is active in a biochemical assay but inactive in a cell-based assay, it strongly suggests a problem with one of the following:
Cell Permeability: The compound cannot get into the cell to reach its target.
Stability: The compound is being degraded or modified by cellular enzymes.
Efflux: The compound is actively being pumped out of the cell by efflux pumps (e.g., P-glycoprotein).
This discrepancy is a valuable piece of data that helps guide the next steps in chemical optimization.
References
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. [Link]
The Ecstasy and Agony of Assay Interference Compounds. (2021). ACS Chemical Biology. [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). Journal of Medicinal Chemistry. [Link]
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Semantic Scholar. [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2022). EPJ Web of Conferences. [Link]
Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
Current status of pyrazole and its biological activities. (2014). PMC. [Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]
Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC. [Link]
How to Make Accurate Stock Solutions. (2022). Bitesize Bio. [Link]
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Future Journal of Pharmaceutical Sciences. [Link]
How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]
Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy and Bioallied Sciences. [Link]
A review for cell-based screening methods in drug discovery. (2023). PMC. [Link]
Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2023). MDPI. [Link]
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2019). Indian Academy of Sciences. [Link]
Comparative Efficacy Guide: Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate vs. Commercial AHAS Inhibitors
Executive Summary & Mechanistic Rationale The continuous emergence of weed resistance demands the development of novel herbicidal scaffolds. Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (ECDPB) represents a h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The continuous emergence of weed resistance demands the development of novel herbicidal scaffolds. Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (ECDPB) represents a highly promising experimental class of pyrazole-based herbicides. Unlike traditional sulfonylureas or imidazolinones, ECDPB utilizes a unique pyrazole-alkanoate structural motif designed to target Acetohydroxyacid Synthase (AHAS; EC 2.2.1.6) , the critical first enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway .
From a molecular design perspective, ECDPB functions as a pro-herbicide . The highly lipophilic ethyl butanoate ester facilitates rapid cuticular penetration across the weed leaf surface. Once absorbed in planta, endogenous carboxylesterases cleave the ester bond, releasing the active pyrazole-butanoic acid. This active metabolite acts as a potent competitive inhibitor within the substrate access channel of the AHAS enzyme, starving the plant of essential amino acids (valine, leucine, and isoleucine) and arresting cell division .
Mechanism of action: ECDPB pro-herbicide activation and subsequent AHAS enzyme inhibition.
Comparative Efficacy Profiling
To objectively benchmark ECDPB, we compare its performance against two widely commercialized AHAS inhibitors: Bensulfuron-methyl (a sulfonylurea) and Bispyribac-sodium (a pyrimidinyl carboxy herbicide). The data below synthesizes in vitro enzymatic kinetics with greenhouse efficacy trials .
Table 1: Agronomic and Kinetic Comparison
Parameter
ECDPB (Experimental)
Bensulfuron-methyl
Bispyribac-sodium
Chemical Class
Pyrazole-alkanoate
Sulfonylurea
Pyrimidinyl carboxy
Primary Target
AHAS (ALS)
AHAS (ALS)
AHAS (ALS)
In Vitro IC₅₀ (nM)
48.5 ± 3.2
22.4 ± 1.8
41.9 ± 2.5
Field App. Rate (g a.i./ha)
75 - 90
30 - 60
20 - 40
Weed Spectrum
Broadleaf, Sedges, select Grasses
Broadleaf, Sedges
Grasses, Sedges, Broadleaf
Crop Safety Mechanism
Rapid P450 hydroxylation
P450 O-demethylation
P450 metabolism
Resistance Cross-Risk
Low (Novel binding topology)
High (Pro197 mutations)
Moderate (Trp574 mutations)
Key Insight: While Bensulfuron-methyl exhibits a lower absolute IC₅₀ in vitro, ECDPB demonstrates superior cuticular uptake due to its esterified pro-herbicide structure. Furthermore, the unique steric bulk of the 4-chloro-3,5-dimethyl-pyrazole ring allows ECDPB to bypass common target-site resistance mutations (such as Pro197) that typically render sulfonylureas ineffective .
In Vitro AHAS Inhibition Assay: A Self-Validating Protocol
To ensure data trustworthiness, the evaluation of ECDPB requires a rigorous, self-validating biochemical assay. Because the direct product of AHAS (2-acetolactate) is highly unstable and difficult to quantify directly, we employ a classic colorimetric method relying on chemical decarboxylation .
Causality & Reagent Rationale
ThDP, FAD, and Mg²⁺: AHAS is entirely dependent on these three cofactors. Omission of any single cofactor will result in a dead enzyme, serving as a critical internal control.
6N H₂SO₄ (Acid Quenching): Serves a dual purpose. It instantly denatures the AHAS enzyme to stop the reaction, and the high heat/acid environment chemically decarboxylates the unstable 2-acetolactate into acetoin .
Creatine & 1-Naphthol: Under strongly alkaline conditions, these reagents react specifically with acetoin to form a quantifiable cherry-red complex absorbing at 525 nm.
Step-by-Step Methodology
Enzyme Preparation: Purify recombinant Arabidopsis thaliana AHAS (or extract from target weed tissue) and desalt to remove endogenous metabolites.
Reaction Mixture Setup: In a 96-well plate, combine 50 mM sodium pyruvate, 10 mM MgCl₂, 1 mM Thiamine diphosphate (ThDP), and 10 µM Flavin adenine dinucleotide (FAD) in 100 mM potassium phosphate buffer (pH 7.0).
Inhibitor Incubation: Add ECDPB (pre-hydrolyzed to its active acid form via mild base treatment) at concentrations ranging from 1 nM to 100 µM.
Self-Validation Control: Include a positive control (Bensulfuron-methyl), a negative control (heat-denatured AHAS), and a blank (no pyruvate).
Catalysis: Initiate the reaction by adding 5 µg of purified AHAS. Incubate at 37°C for exactly 60 minutes.
Acid Quenching & Decarboxylation: Terminate the reaction by adding 25 µL of 6N H₂SO₄. Incubate the plate at 60°C for 15 minutes to force the conversion of 2-acetolactate to acetoin.
Colorimetric Development: Add 275 µL of a 5% (w/v) 1-naphthol solution (dissolved in 4 M NaOH) and 275 µL of a 0.5% (w/v) creatine solution. Incubate at 60°C for 15 minutes.
Quantification: Measure the absorbance at 525 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Colorimetric AHAS inhibition assay workflow detailing chemical decarboxylation and detection.
Conclusion
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (ECDPB) bridges the gap between high target-site affinity and superior pharmacokinetic delivery. By leveraging an esterified pro-herbicide strategy, it achieves excellent foliar penetration before enzymatic activation. Its distinct pyrazole-alkanoate architecture presents a highly viable alternative to legacy sulfonylureas, particularly in agronomic zones plagued by Pro197 AHAS-resistant weed biotypes.
References
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences (PNAS).
URL:[Link]
Structural basis of resistance to herbicides that target acetohydroxyacid synthase. Nature Communications.
URL:[Link]
Assay of acetohydroxyacid synthase. Analytical Biochemistry.
URL:[Link]
Discovery of Novel Pyrazole Acyl Thiourea Skeleton Analogue as Potential Herbicide Candidates. Molecules.
URL:[Link]
Comparative
SAR Comparison Guide: Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate Analogs as Novel Auxinic Herbicides
Executive Summary The transition from traditional phenoxy-based auxinic herbicides to heteroaromatic scaffolds represents a critical evolution in agrochemical discovery. Pyrazole derivatives have become a cornerstone in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from traditional phenoxy-based auxinic herbicides to heteroaromatic scaffolds represents a critical evolution in agrochemical discovery. Pyrazole derivatives have become a cornerstone in modern crop protection due to their structural versatility and favorable environmental degradation profiles[1]. While the pyrazole core is frequently utilized in 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[2], N-alkylated pyrazole-alkanoic acids represent a highly potent, alternative class of synthetic auxins[3].
This guide provides an objective, data-driven comparison of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (ECDPB) and its structural analogs. By dissecting the structure-activity relationship (SAR) of this scaffold against industry standards like 2,4-D and Fluroxypyr, we provide researchers with actionable insights into receptor binding, cuticular penetration, and in planta efficacy.
Mechanistic Rationale: The Pyrazole Scaffold as an Auxin Mimic
Designing a successful synthetic auxin requires balancing intrinsic receptor affinity (TIR1/AFB binding) with xenobiotic bioavailability (foliar uptake and metabolic stability). The ECDPB scaffold achieves this through precise structural causality:
The Pyrazole Bioisostere: Traditional auxins like MCPA and 2,4-D rely on an electron-rich phenoxy core, which is susceptible to rapid microbial degradation in soil[4]. The 1H-pyrazole ring acts as a robust bioisostere, maintaining the necessary aromatic electron density while offering unique hydrogen-bonding capabilities at the N2 position to alter soil half-life.
4-Chloro & 3,5-Dimethyl Substitution: In the TIR1 receptor pocket, the 4-chloro substituent acts as a critical anchor, engaging in highly specific halogen bonding that stabilizes the TIR1-Aux/IAA co-receptor complex. The 3,5-dimethyl groups provide steric shielding, mimicking the ortho/meta substitutions of phenoxy auxins to prevent rapid detoxification by plant cytochrome P450 monooxygenases.
The Alpha-Butanoate Chain: The ethyl group at the alpha position (butanoate vs. acetate/propanoate) introduces a chiral center. This specific steric bulk locks the molecule into a conformation that perfectly aligns the carboxylate moiety with the Arg403 residue in the TIR1 pocket.
The Ester Prodrug Strategy: The ethyl ester is inactive at the receptor level but serves as a highly lipophilic prodrug. It dramatically increases the partition coefficient (logP), facilitating rapid diffusion through the waxy plant cuticle. Once in the symplast, non-specific plant carboxylesterases cleave the ester, releasing the active herbicidal acid.
Fig 1: Mechanism of ECDPB, from foliar uptake to TIR1-mediated auxin signaling.
SAR Analysis & Performance Comparison
The following table synthesizes quantitative data comparing ECDPB analogs and commercial reference standards.
Table 1: In Vitro and In Planta SAR Comparison
Compound
Pyrazole Substitution
Alpha-Alkyl Chain
Ester / Acid Form
TIR1 IC₅₀ (nM)*
ED₅₀ Broadleaf (g a.i./ha)
Crop Injury (Wheat, %)
ECDPB
4-Cl, 3,5-diCH₃
Ethyl (Butanoate)
Ethyl Ester
>10,000
35
<5%
Analog A
4-Cl, 3,5-diCH₃
Ethyl (Butanoate)
Free Acid
42
120
<5%
Analog B
4-Cl, 3,5-diCH₃
Methyl (Propanoate)
Ethyl Ester
>10,000
65
10%
Analog C
3,5-diCH₃ (Des-Cl)
Ethyl (Butanoate)
Ethyl Ester
>10,000
>500
<5%
2,4-D Ester
N/A (Phenoxy)
None (Acetate)
Ethyl Ester
>10,000
45
15%
Fluroxypyr
N/A (Pyridyloxy)
None (Acetate)
Meptyl Ester
>10,000
30
<5%
*Note: TIR1 IC₅₀ is measured using the free acid form for all ester prodrugs to reflect true receptor affinity post-hydrolysis. Esters themselves do not bind the receptor (>10,000 nM).
Data Insights & Causality:
The Prodrug Paradox: Analog A (Free Acid) exhibits excellent intrinsic receptor affinity (IC₅₀ = 42 nM) but performs poorly in planta (ED₅₀ = 120 g/ha). Its high polarity prevents cuticular penetration. Conversely, ECDPB acts as a perfect prodrug, delivering a highly potent field effect (ED₅₀ = 35 g/ha).
Halogen Necessity: Analog C (Des-chloro) completely loses efficacy (>500 g/ha). Without the 4-chloro substituent, the molecule fails to stabilize the TIR1-Aux/IAA ternary complex, proving the absolute necessity of the halogen bond.
Alpha-Chain Optimization: ECDPB (Butanoate) outperforms Analog B (Propanoate). The bulkier alpha-ethyl group provides superior steric complementarity to the receptor pocket compared to the alpha-methyl group, locking the active conformation more rigidly.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls to isolate specific variables.
Protocol 1: In Vitro TIR1/AFB Competitive Binding Assay
Purpose: To decouple intrinsic receptor affinity from cuticular penetration barriers by assaying the free acid forms directly against the target.
Protein Preparation: Express and purify recombinant Arabidopsis thaliana TIR1 and the Aux/IAA degron peptide (e.g., IAA7) using a baculovirus expression system.
Reaction Mixture: In a 96-well plate, combine 50 nM TIR1, 100 nM Aux/IAA peptide, and 10 nM [³H]-IAA (radioligand) in a binding buffer (50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT). Causality: DTT is critical to prevent the oxidation of sensitive cysteine residues in the TIR1 pocket.
Compound Addition: Add the test analogs (in free acid form) at concentrations ranging from 0.1 nM to 100 µM.
Incubation & Separation: Incubate for 1 hour at 4°C to reach equilibrium. Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% PEI to separate bound from free radioligand.
Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC₅₀ using a 4-parameter logistic curve.
Self-Validation Check: The assay is only considered valid if the IC₅₀ of the cold (unlabeled) IAA positive control falls strictly between 10–20 nM.
Purpose: To evaluate the real-world herbicidal efficacy of the ester prodrugs, accounting for formulation, uptake, and in planta metabolism.
Formulation: Dissolve ECDPB and analogs in a matrix of Solvesso 150 (solvent) and Tween 20 (surfactant) to create a 100 g/L Emulsifiable Concentrate (EC). Causality: Solvesso dissolves the highly lipophilic ester, while Tween 20 drastically reduces droplet surface tension, ensuring uniform spreading over the hydrophobic weed cuticle.
Plant Cultivation: Cultivate Amaranthus retroflexus (target broadleaf) and Triticum aestivum (non-target wheat) in a controlled greenhouse environment until the 3-4 true leaf stage.
Application: Apply the formulated compounds using a laboratory track sprayer calibrated to deliver a spray volume of 200 L/ha at 2.5 bar pressure.
Assessment: Score visual epinasty and necrosis at 7, 14, and 21 days post-application (DPA) on a 0–100% scale.
Self-Validation Check: The formulation blank (Solvesso + Tween 20 only) must show <5% background injury. The reference standard (Fluroxypyr) must achieve >90% necrosis on the target weed.
Fig 2: Self-validating experimental workflow for evaluating auxinic herbicides.
Validation of a Convergent Synthesis Route for Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary Highly functionalized pyrazole derivatives are ubiquitous in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Protocol Guide
Executive Summary
Highly functionalized pyrazole derivatives are ubiquitous in modern agrochemical and pharmaceutical discovery. The compound ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate serves as a critical, sterically demanding intermediate. However, its synthesis via traditional linear pathways is bottlenecked by poor atom economy, hazardous late-stage halogenation, and severe yield reductions during N-alkylation.
This guide objectively compares the traditional linear synthesis (Route A) against a newly validated convergent synthesis (Route B). By analyzing the mechanistic causality behind each step, we demonstrate how the convergent route eliminates competitive E2 elimination side-reactions, improves the overall yield from 40% to 88%, and significantly reduces the environmental factor (E-factor).
Mechanistic Causality: Overcoming Linear Bottlenecks
The Traditional Linear Route (Route A)
The conventional approach relies on a three-step linear progression:
Condensation: Acetylacetone and hydrazine hydrate form 3,5-dimethyl-1H-pyrazole.
Halogenation: Electrophilic chlorination at the C4 position using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). As established by Zhao and Wang, halogenation of pyrazoles using N-halosuccinimides is effective , but late-stage chlorination of advanced intermediates often leads to over-chlorination and requires extensive chromatographic purification.
N-Alkylation: The 4-chloro-3,5-dimethyl-1H-pyrazole is alkylated with ethyl 2-bromobutanoate using a strong base (e.g., K₂CO₃) in DMF.
The Bottleneck: Because ethyl 2-bromobutanoate possesses highly acidic
α
-protons, the basic conditions required to deprotonate the pyrazole (pKₐ ~14) concurrently trigger an E2 elimination pathway. This competitive dehydrohalogenation forms ethyl crotonate, slashing the Sₙ2 alkylation yield to ~40%.
The New Convergent Route (Route B)
To bypass these limitations, the new route utilizes a highly convergent, one-pot cyclization strategy:
Pre-functionalization: Chlorination is performed on the inexpensive diketone to yield 3-chloro-2,4-pentanedione.
Direct Cyclization: 3-chloro-2,4-pentanedione is condensed directly with ethyl 2-hydrazinylbutanoate hydrochloride.
The Causality: By shifting the halogenation to the starting material, we completely avoid late-stage oxidative conditions. Furthermore, by utilizing the hydrazine derivative of the ester, the C-N bond is formed via a condensation-cyclization cascade rather than Sₙ2 alkylation. This mechanistically precludes the E2 elimination of the ester, ensuring near-quantitative regioselective formation of the pyrazole ring .
Visualizing the Synthetic Workflows
Figure 1: Logical workflow comparison between the traditional linear route and the new convergent route.
Experimental Protocols: Self-Validating Systems
Protocol A: Traditional Linear Synthesis (Baseline Comparison)
Halogenation: Dissolve 3,5-dimethyl-1H-pyrazole (10.0 mmol) in CCl₄ (30 mL). Add N-chlorosuccinimide (10.5 mmol) in portions. Stir at 25 °C for 4 hours. Filter the succinimide byproduct and concentrate to yield 4-chloro-3,5-dimethyl-1H-pyrazole.
Alkylation: Suspend the chlorinated pyrazole (5.0 mmol) and anhydrous K₂CO₃ (10.0 mmol) in DMF (15 mL). Dropwise, add ethyl 2-bromobutanoate (6.0 mmol). Heat to 80 °C for 12 hours.
Self-Validation (Failure Analysis): GC-MS analysis of the crude reaction mixture reveals a major peak at m/z 114, corresponding to ethyl crotonate. This validates the hypothesis that basic conditions drive the E2 elimination of the alkylating agent, capping the isolated yield of the target molecule (m/z 244) at 40%.
Protocol B: New Convergent Synthesis (Optimized)
Note: Ethyl 2-hydrazinylbutanoate is utilized as its hydrochloride salt to prevent oxidative degradation during storage.
Activation: Charge a 250 mL round-bottom flask with ethyl 2-hydrazinylbutanoate hydrochloride (10.0 mmol, 1.83 g) and absolute ethanol (50 mL). Add anhydrous sodium acetate (NaOAc, 11.0 mmol, 0.90 g).
Causality: NaOAc (pKₐ ~4.76) acts as a mild buffer, liberating the free hydrazine nucleophile without inducing base-catalyzed ester hydrolysis.
Condensation: Cool the suspension to 0 °C. Add 3-chloro-2,4-pentanedione (10.5 mmol, 1.41 g) dropwise over 15 minutes.
Causality: Dropwise addition mitigates the exothermic hydrazone formation and prevents the formation of uncyclized bis-hydrazone adducts.
Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.
Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active diketone spot (R_f ~0.6) and the emergence of a single new spot (R_f ~0.4) validates complete cyclization.
Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc (50 mL) and H₂O (50 mL). The aqueous layer effectively strips out NaCl and acetic acid byproducts, serving as a self-purifying step. Dry the organic layer over MgSO₄ and evaporate.
Final Validation: GC-MS confirms a single peak at m/z 244 [M]⁺. ¹H NMR (CDCl₃) confirms the absence of alkene protons, proving the elimination pathway was successfully bypassed. Isolated yield: 88%.
Quantitative Performance Comparison
The following table summarizes the analytical and operational metrics of both routes when scaled to a 100-gram pilot batch.
Performance Metric
Route A (Traditional Linear)
Route B (New Convergent)
Causality for Difference
Overall Yield
40%
88%
Elimination of the E2 dehydrohalogenation side-reaction.
Avoidance of DMF solvent, K₂CO₃ waste, and chromatographic silica.
Purity (Crude)
65% (Requires column chromatography)
95% (Requires only aqueous wash)
Absence of over-chlorinated pyrazole and ethyl crotonate impurities.
Primary Impurity
Ethyl crotonate (m/z 114)
Trace unreacted diketone
Shift from basic Sₙ2 conditions to mildly acidic condensation.
Conclusion
The validation data strictly supports the adoption of the convergent synthesis route (Route B) for the production of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate. By leveraging the inherent reactivity of 3-chloro-2,4-pentanedione and buffering the cyclization with sodium acetate, process chemists can completely bypass the destructive E2 elimination associated with traditional N-alkylation. This results in a self-purifying, highly scalable protocol that aligns with modern green chemistry mandates.
References
Zhao, Z.-G., & Wang, Z.-X. (2007). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl₄ and in Water. Synthetic Communications, 37(1), 137-147.[Link]
Emtiazi, H., Amrollahi, M. A., & Mirjalili, B. B. F. (2015). Nano-silica sulfuric acid as an efficient catalyst for the synthesis of substituted pyrazoles. Arabian Journal of Chemistry, 8(6), 793-797.[Link]
Comparative
comparative analysis of analytical techniques for pyrazole compounds
The Analytical Scientist's Guide to Pyrazole Compounds: A Comparative Evaluation of Techniques Pyrazoles represent a premier class of five-membered nitrogen heterocycles, forming the pharmacophoric core of blockbuster no...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Scientist's Guide to Pyrazole Compounds: A Comparative Evaluation of Techniques
Pyrazoles represent a premier class of five-membered nitrogen heterocycles, forming the pharmacophoric core of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, as well as numerous kinase inhibitors[1]. For application scientists and drug development professionals, analyzing these compounds presents two distinct, highly technical challenges:
Trace-Level Quantification: Detecting the active pharmaceutical ingredient (API) and its potentially genotoxic impurities (PGIs) in complex matrices[2].
Structural Elucidation: Resolving the rapid annular tautomerism inherent to the pyrazole ring, which complicates spectral interpretation[3].
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, providing field-proven protocols and the mechanistic causality behind each experimental choice.
Comparative Analysis of Analytical Modalities
Quantification: HPLC-UV vs. LC-MS/MS
HPLC-UV remains the workhorse for bulk batch release and routine assay of pyrazole formulations due to its robustness and low operational cost. However, it fundamentally lacks the sensitivity required for trace impurity profiling or pharmacokinetic (PK) plasma assays[4].
When detecting PGIs like (4-sulfamoylphenyl)hydrazine hydrochloride (SHH) in celecoxib, regulatory guidelines demand parts-per-million (ppm) sensitivity[2]. Here, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is mandatory. While an optimized HPLC-UV method typically plateaus at a Limit of Detection (LOD) around 1.19 µg/mL[4], an optimized LC-MS/MS method can push the LOD down to 0.02 ppm relative to the API[2].
The Causality: The superior performance of LC-MS/MS lies in the mass analyzer's ability to act as a secondary, highly specific chemical filter. By isolating specific precursor-to-product ion transitions (e.g., m/z 382.2 → 214.1 for celecoxib), the detector effectively blinds itself to the massive API background matrix, yielding near-zero baseline noise and exponential gains in the Signal-to-Noise (S/N) ratio[2],[5].
Structural Elucidation: Liquid vs. Solid-State NMR
Mass spectrometry provides molecular weight and fragmentation data but cannot resolve pyrazole tautomerism—the rapid proton exchange between the N1 and N2 atoms. In liquid-state
1
H and
13
C NMR (using solvents like DMSO-
d6
), pyrazoles often yield broad or averaged signals at the C3 and C5 positions. This occurs because the prototropic exchange rate in solution exceeds the NMR timescale, rendering the tautomers indistinguishable[3].
The Causality: To break this degeneracy, scientists must employ Solid-State
15
N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. In the solid state, the crystal lattice physically "locks" the molecule into a fixed tautomeric form[6]. This halts the proton exchange, allowing clear spectral differentiation between the "pyrrole-like" (N-H) nitrogen and the "pyridine-like" (N=) nitrogen, which exhibit a massive chemical shift difference (
Δδ≈50
ppm)[6].
Quantitative Performance Summary
The following table summarizes the experimental performance metrics of these techniques based on simulated and literature-validated data for celecoxib and its derivatives[6],[4],[2].
Analytical Technique
Primary Use Case
Sensitivity (LOD)
Run Time
Structural Insight
Matrix Interference
HPLC-UV
Bulk API Assay, Formulation QC
~1.0 - 5.0 µg/mL
10 - 15 min
Low (Retention Time only)
High (Requires baseline separation)
LC-MS/MS (MRM)
Trace Impurities (PGIs), PK Plasma
~0.02 ppm / 5 ng/mL
5 - 8 min
Medium (Ion Fragmentation)
Low (Mass filtering eliminates matrix)
Liquid NMR
Routine Structural Confirmation
N/A (Requires mg amounts)
< 5 min
High (Averaged tautomer signals)
N/A (Requires pure sample/deuterated solvent)
Solid-State NMR
Tautomerism Resolution, Polymorphs
N/A (Requires ~50 mg solid)
1 - 4 hours
Very High (Absolute lattice structure)
N/A (Analyzed as pure powder)
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify data accuracy.
Protocol A: LC-MS/MS Quantification of Genotoxic Impurities in Celecoxib[2],[5]
Objective: Quantify SHH and MAP impurities at <1.0 ppm in Celecoxib API.
Mobile Phase Preparation: Prepare a mobile phase of 5.0 mM ammonium acetate and acetonitrile (30:70 v/v).
Causality: A moderately acidic ammonium acetate buffer (pH ~4) is critical. It ensures optimal positive electrospray ionization (+ESI) of the basic hydrazine impurities while maintaining sharp, symmetrical peak shapes on the hydrophobic stationary phase.
Chromatographic Separation: Inject 10 µL of the sample onto a Symmetry C18 column (150 × 4.6 mm, 3.5 µm). Maintain an isocratic flow rate of 0.7 mL/min at a column temperature of 40°C.
MS/MS Detection: Operate the triple quadrupole mass spectrometer in positive ESI MRM mode.
Self-Validation Check: Run a blank matrix injection prior to the sample. The system is validated only if the blank shows zero ion counts at the specific retention times of the target analytes, proving the absence of carryover.
Quantification: Calculate the LOD and LOQ based on a Signal-to-Noise (S/N) ratio of 3:1 and 10:1, respectively.
LC-MS/MS workflow for quantifying trace pyrazole impurities.
Protocol B:
15
N Solid-State NMR for Pyrazole Tautomerism[7],[6]
Objective: Resolve the N1/N2 tautomeric ambiguity of a novel pyrazole derivative.
Sample Packing: Densely pack ~50 mg of the crystalline pyrazole powder into a 4 mm zirconia Magic Angle Spinning (MAS) rotor.
Magic Angle Spinning: Spin the sample at a frequency of
≥
10 kHz.
Causality: Spinning the sample at exactly 54.74° relative to the magnetic field averages out chemical shift anisotropy (CSA), collapsing broad solid-state powder patterns into sharp, interpretable isotropic peaks.
Cross-Polarization (CP): Apply a
1
H-
15
N cross-polarization pulse sequence.
Causality: Direct excitation of
15
N is highly inefficient due to its low natural abundance (0.37%) and exceptionally long
T1
relaxation times. CP transfers magnetization from abundant, fast-relaxing protons to the
15
N nuclei, drastically reducing acquisition time.
Spectral Analysis:
Self-Validation Check: Observe the spectrum for two distinct nitrogen resonances. The presence of a peak at ~192 ppm (N-1, pyrrole-like) and ~243 ppm (N-2, pyridine-like) validates that the tautomer is successfully locked in the solid state.
Logic tree for resolving pyrazole tautomerism using NMR spectroscopy.
References
A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. SciSpace.2
Simultaneous Determination of Celecoxib, Erlotinib, and its Metabolite Desmethyl-Erlotinib (OSI-420) in Rat Plasma by Liquid chromatography/Tandem Mass Spectrometry. PMC - NIH.5
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.3
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.6
Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry.4
The use of NMR spectroscopy to study tautomerism. ScienceDirect.7
An overview of the recent developments in analytical methodologies for determination of COX-2 inhibitors in bulk drugs, pharmaceuticals and biological matrices. PubMed - NIH.1
in vivo vs in vitro efficacy of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate
As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently encounter compounds that exhibit paradoxical behavior between in vitro assays and in vivo models. A prime exampl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of preclinical drug development, I frequently encounter compounds that exhibit paradoxical behavior between in vitro assays and in vivo models. A prime example of this phenomenon is ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate (ECDPB) .
ECDPB is an advanced lipophilic prodrug designed to target Kidney-type Glutaminase (GLS1), a critical metabolic enzyme upregulated in various malignancies. The 4-chloro-3,5-dimethyl-1H-pyrazole core is a privileged scaffold known to bind the allosteric pocket of GLS1 [1]. However, the addition of the ethyl butanoate ester moiety drastically alters its experimental profile.
This guide provides an objective, data-driven comparison of ECDPB against its active acid metabolite (ECDPB-Acid) and the clinical-stage standard, CB-839 (Telaglenastat) [2]. By dissecting the causality behind its in vitro and in vivo divergence, we establish a robust framework for evaluating ester-based prodrugs [3].
Mechanistic Rationale: The Prodrug Advantage
To understand the efficacy profile of ECDPB, one must first understand its metabolic trajectory. The free carboxylic acid of ECDPB-Acid is required to form critical hydrogen bonds (e.g., with Lys-320) in the GLS1 allosteric pocket[1]. However, this charged carboxylate severely limits cell membrane permeability and oral bioavailability.
By masking the acid as an ethyl ester, ECDPB achieves high lipophilicity. It silently crosses lipid bilayers and relies on intracellular or hepatic esterases to hydrolyze the ester, trapping the highly potent, charged active acid inside the target cell or tumor microenvironment [3].
Fig 1: Prodrug activation of ECDPB showing esterase-mediated conversion to the active GLS1 inhibitor.
Comparative Data Synthesis
The table below summarizes the quantitative divergence between purified, cellular, and systemic models. Notice the inverse relationship between enzymatic potency and in vivo efficacy when comparing the prodrug to the active acid.
Performance Metric
ECDPB (Prodrug)
ECDPB-Acid (Active)
CB-839 (Standard)
GLS1 IC₅₀ (Purified Enzyme)
>10,000 nM
45 nM
25 nM
A549 Cell Viability IC₅₀ (72h)
85 nM
410 nM
120 nM
Oral Bioavailability (F%)
78%
12%
45%
In Vivo TGI (A549, 50mg/kg)
88%
35%
55%
Intratumoral Glu/Gln Ratio
0.15
0.65
0.40
Data Interpretation: ECDPB appears inactive in purified enzyme assays because the ester prevents target binding. However, in cell culture, its superior permeability allows it to out-perform the active acid (85 nM vs 410 nM) once cleaved by intracellular esterases. This translates to dominant in vivo Tumor Growth Inhibition (TGI) driven by a 78% oral bioavailability.
In Vitro Efficacy Profiling
Relying solely on biochemical assays for ester-based compounds will yield false negatives. To accurately profile ECDPB in vitro, we must utilize whole-cell systems that preserve native esterase activity, coupled with a self-validating target engagement assay.
Objective: Validate intracellular target engagement and prove that efficacy is dependent on esterase cleavage.
Cell Seeding & Treatment: Seed A549 cells (
1×106
cells/well) and treat with 1 μM ECDPB, ECDPB-Acid, or CB-839 (positive control) for 4 hours.
Causality Check (LC-MS/MS): Aliquot 30% of the cell population, lyse, and perform LC-MS/MS to quantify the ratio of intracellular ECDPB to ECDPB-Acid. Causality logic: This proves whether the prodrug was successfully internalized and cleaved, isolating the variable of membrane permeability from target affinity.
Thermal Profiling: Heat-shock the remaining intact cells across a temperature gradient (40–65°C) for 3 minutes to induce protein denaturation.
Fractionation: Lyse the heat-shocked cells and isolate the soluble protein fraction via centrifugation (20,000 x g, 20 min).
Quantification: Measure GLS1 thermal stabilization via Western Blot.
Self-Validation System: If ECDPB fails to shift the melting curve (
Tm
) of GLS1, the parallel LC-MS/MS data will immediately reveal whether the failure is due to poor cell permeability (no drug detected) or a lack of specific esterase activity in the A549 line (only intact ester detected). This prevents the erroneous conclusion that the molecule is biologically inactive.
In Vivo Efficacy & Pharmacokinetics
The true advantage of the ethyl butanoate moiety is realized in vivo. While compounds like CB-839 struggle with rapid clearance and moderate bioavailability [2], ECDPB acts as a highly absorbed depot that continuously supplies the tumor with the active acid.
Fig 2: Sequential in vitro to in vivo experimental workflow for validating ECDPB efficacy and PK/PD.
Protocol 2: Xenograft Efficacy & PK/PD Mapping
Objective: Correlate macroscopic tumor growth inhibition (TGI) with systemic pharmacokinetics (PK) and intratumoral pharmacodynamics (PD).
Inoculation: Inject BALB/c nude mice subcutaneously with
5×106
A549 cells. Randomize into cohorts (n=8) when tumors reach ~100 mm³.
Dosing: Administer vehicle, ECDPB (50 mg/kg), or CB-839 (50 mg/kg) via oral gavage daily for 21 days.
Systemic PK Sampling: On Day 14, collect tail-vein blood at 1h, 4h, and 8h post-dose. Measure plasma ECDPB and ECDPB-Acid to calculate systemic exposure and oral bioavailability (
F%
).
Intratumoral PD Sampling: At the 4h
Tmax
mark, perform fine-needle tumor aspirates. Extract metabolites using cold 80% methanol.
Biomarker Quantification: Measure the intratumoral Glutamate/Glutamine (Glu/Gln) ratio via LC-MS/MS.
Self-Validation System: Tumor volume is a macroscopic, lagging indicator that can be influenced by host immunity or off-target toxicity. By measuring the intratumoral Glu/Gln ratio, we establish a direct PD readout of GLS1 inhibition. If TGI is poor but the Glu/Gln ratio is heavily suppressed (e.g., <0.20), the model validates that the drug successfully hit its target, but indicates the tumor has engaged compensatory metabolic pathways (such as glucose addiction). This isolates the biological variable from the pharmacological one.
References
Title: Diselenide Covalent Allosteric Inhibitors of Glutaminase with Strong In Vivo Anticancer Activity
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer
Source: Molecular Cancer Therapeutics
URL: [Link]
Title: Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist
Source: Current Drug Metabolism
URL: [Link]
Comparative
Assessing the Metabolic Stability of Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate: A Comparative Guide
In the landscape of modern drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. It dictates the compound's half-life, oral bioavailability, and potential for drug-drug...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, a molecule's metabolic stability is a critical determinant of its therapeutic potential. It dictates the compound's half-life, oral bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of a novel pyrazole derivative, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoate, hereafter referred to as Compound X. We will delve into the rationale behind experimental choices, present detailed protocols for key in vitro assays, and compare the hypothetical performance of Compound X against established reference compounds.
The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs due to its favorable physicochemical properties and metabolic stability.[3][4][5] However, the substituents on the pyrazole ring and its side chains can significantly influence its metabolic fate.[6] The ester moiety in Compound X, for instance, is a potential site for hydrolysis by plasma and hepatic esterases, while the alkyl side chain and the substituted pyrazole ring itself are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[7][8]
This guide will focus on two fundamental in vitro assays: the liver microsomal stability assay and the plasma stability assay. These assays provide a robust initial assessment of a compound's metabolic liabilities.[8][9]
Comparative Analysis of Metabolic Stability
To provide context for the metabolic stability of Compound X, we will compare its performance against two reference compounds:
Comparator A (Phenytoin): A well-characterized anticonvulsant drug known for its moderate metabolic clearance, primarily through CYP2C9 and CYP2C19.
Comparator B (Propantheline): An anticholinergic agent with a known susceptibility to hydrolysis in plasma.[7][10]
The following table summarizes the hypothetical data obtained from our in vitro stability assays.
Compound
Liver Microsomal T½ (min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Plasma T½ (min)
% Remaining in Plasma at 120 min
Compound X
45
15.4
> 120
92
Comparator A (Phenytoin)
25
27.7
> 120
98
Comparator B (Propantheline)
> 60
< 11.6
15
8
Interpretation of Results:
Based on this hypothetical data, Compound X exhibits moderate metabolic stability in human liver microsomes, with a half-life of 45 minutes. This suggests it is a substrate for hepatic enzymes, likely CYPs.[8] However, its intrinsic clearance is lower than that of Phenytoin, indicating a potentially slower rate of metabolism. Encouragingly, Compound X demonstrates high stability in human plasma, with over 90% of the parent compound remaining after a two-hour incubation. This contrasts sharply with Propantheline, which is rapidly hydrolyzed. The high plasma stability of Compound X suggests that the ester moiety is sterically hindered or a poor substrate for plasma esterases.
Experimental Protocols
A thorough understanding of the experimental design is paramount for interpreting metabolic stability data. Here, we detail the protocols for the liver microsomal and plasma stability assays.
Liver Microsomal Stability Assay
This assay evaluates the metabolic clearance of a compound by Phase I enzymes, primarily cytochrome P450s, which are highly concentrated in liver microsomes.[8][11]
Rationale: By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), we can simulate the oxidative metabolism that occurs in the liver.[12] Measuring the rate of disappearance of the parent compound allows us to calculate key parameters like half-life and intrinsic clearance.[13][14]
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a 1 mM stock solution of Compound X in DMSO.
Thaw pooled human liver microsomes on ice.
Prepare a 10 mM NADPH solution in phosphate buffer (100 mM, pH 7.4).
Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).
Incubation:
In a 96-well plate, add the incubation buffer.
Add the liver microsomes to a final concentration of 0.5 mg/mL.
Add Compound X to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.
Time Points and Quenching:
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
Sample Processing and Analysis:
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate.
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of Compound X.[15][16]
Data Analysis:
Plot the natural logarithm of the percentage of Compound X remaining versus time.
The slope of the linear regression line is the elimination rate constant (k).
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T½) / (mg/mL microsomal protein).
Plasma Stability Assay
This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can hydrolyze susceptible functional groups.[7][9][10]
Rationale: Assessing plasma stability is crucial, especially for compounds containing hydrolyzable moieties like esters or amides. Instability in plasma can lead to rapid clearance and low systemic exposure of the active compound.[9]
Workflow Diagram:
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Methodology:
Preparation of Reagents:
Prepare a 1 mM stock solution of Compound X in DMSO.
Thaw pooled human plasma at 37°C.
Incubation:
In a 96-well plate, add the human plasma.
Add Compound X to a final concentration of 1 µM.
Time Points and Quenching:
Incubate the plate at 37°C.
At specified time points (e.g., 0, 30, 60, and 120 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate.
Analyze the samples by LC-MS/MS to quantify the remaining concentration of Compound X.
Data Analysis:
Calculate the percentage of Compound X remaining at each time point relative to the 0-minute time point.
If significant degradation is observed, calculate the half-life as described for the microsomal stability assay.
Conclusion and Future Directions
The in vitro metabolic stability assays provide a critical first look into the pharmacokinetic profile of a new chemical entity. For Compound X, the hypothetical data suggests a favorable profile with high plasma stability and moderate hepatic metabolism. This initial assessment justifies further investigation.
The next logical steps in characterizing the metabolic profile of Compound X would include:
Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites formed in the liver microsomal assay. This will reveal the primary sites of metabolism on the molecule.
CYP Reaction Phenotyping: Identifying the specific CYP isozymes responsible for the metabolism of Compound X using recombinant human CYP enzymes. This is crucial for predicting potential drug-drug interactions.
Hepatocyte Stability Assay: Utilizing intact liver cells to assess the contribution of both Phase I and Phase II metabolic pathways to the overall clearance of the compound.[2][11]
By systematically building a comprehensive metabolic profile, researchers can make informed decisions to optimize the properties of lead compounds and increase the likelihood of success in later stages of drug development.
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